3-phenyl-1,2,4-oxadiazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBDRBXGTCUBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163113 | |
| Record name | 3-Phenyl-1,2,4-oxadiazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1456-22-0 | |
| Record name | 5-Hydroxy-3-phenyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1456-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001456220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-1,2,4-oxadiazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1,2,4-oxadiazol-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYL-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC97J8AST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Phenyl-1,2,4-oxadiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1,2,4-oxadiazol-5-ol, and its tautomeric form 3-phenyl-1,2,4-oxadiazol-5(4H)-one, are heterocyclic compounds of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a well-regarded pharmacophore and a bioisostere for amide and ester functionalities, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates.[1][2] This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate its application in research and development.
Tautomerism
It is crucial to recognize that this compound exists in equilibrium with its keto tautomer, 3-phenyl-1,2,4-oxadiazol-5(4H)-one. The predominant form can be influenced by the solvent and solid-state packing effects. Spectroscopic analysis is essential for characterizing the tautomeric state of the final product.
Core Synthetic Pathways
The synthesis of this compound predominantly proceeds through the cyclization of a benzamidoxime precursor with a suitable carbonylating agent. This approach can be categorized into two main strategies: reaction with phosgene equivalents, such as ethyl chloroformate, and reaction with 1,1'-carbonyldiimidazole (CDI).
Pathway 1: Cyclization of Benzamidoxime with Phosgene Equivalents
This classical and widely employed method involves the reaction of benzamidoxime with a phosgene equivalent, most commonly ethyl chloroformate, in the presence of a base. The reaction proceeds via an O-acylated intermediate which then undergoes intramolecular cyclization to form the 1,2,4-oxadiazol-5-one ring.
Pathway 2: Cyclization of Benzamidoxime with 1,1'-Carbonyldiimidazole (CDI)
An alternative and often milder approach utilizes 1,1'-carbonyldiimidazole (CDI) as the carbonylating agent.[3] This method is advantageous as it avoids the use of more hazardous phosgene derivatives and the byproducts are readily removed. The reaction is typically a one-pot procedure where the CDI activates the benzamidoxime, followed by cyclization.[4]
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1,2,4-oxadiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1,2,4-oxadiazol-5-ol is a heterocyclic organic compound belonging to the oxadiazole family. The 1,2,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry, recognized as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and pharmacokinetic profiles of drug candidates.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting both experimental and predicted data to support research and development efforts. The document details experimental methodologies for key property determination and includes a synthesis protocol. Furthermore, it explores the potential biological relevance of this compound class through a conceptual signaling pathway diagram.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The data for this compound are summarized in the table below, combining available experimental data with computationally predicted values to provide a comprehensive profile. It is important to note that this compound can exist in tautomeric forms, primarily the keto form, 3-phenyl-1,2,4-oxadiazol-5(4H)-one. The presented properties reflect this equilibrium.
| Property | Value | Type | Source |
| Molecular Formula | C₈H₆N₂O₂ | - | [2] |
| Molecular Weight | 162.15 g/mol | - | [2] |
| Boiling Point | 237.1 °C at 760 mmHg | Experimental | |
| Density | 1.38 g/cm³ | Experimental | |
| Flash Point | 97.2 °C | Experimental | |
| pKa | 5.8 - 7.1 (Predicted for 5-phenyl-1,3,4-oxadiazol-2(3H)-one, a similar structure) | Predicted | [3] |
| logP (octanol/water) | 0.548 (for 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-) | Predicted | [4] |
| Aqueous Solubility | Log₁₀WS = -6.22 (for 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-) | Predicted | [4] |
| Melting Point | 125–127 °C (for a similar derivative, N-Cyclohexyl-3-(phenyl)-1,2,4-oxadiazol-5-amine) | Experimental | [5] |
Tautomerism
This compound exists in equilibrium with its keto tautomer, 3-phenyl-1,2,4-oxadiazol-5(4H)-one. This tautomerism is a critical consideration for its chemical reactivity and biological interactions. The keto form is often the predominant species in solution.
Experimental Protocols
Detailed experimental procedures are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline generalized protocols that can be adapted for this compound.
Synthesis of this compound
A known process for the synthesis of this compound involves the reaction of o-ethoxycarbonylbenzamidoxime with sodium hydroxide in an ethanol/water mixture. The reaction mixture is stirred at room temperature, followed by neutralization with dilute hydrochloric acid to precipitate the product. The resulting crystals are then collected by filtration and washed with water.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Preparation: A standard solution of the compound is prepared in a suitable solvent, typically a methanol-water mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium methoxide in methanol) or a strong acid, depending on the nature of the analyte.
-
Measurement: The potential (in millivolts) or pH of the solution is measured after each addition of the titrant using a calibrated pH meter or potentiometer.
-
Analysis: A titration curve is generated by plotting the potential/pH against the volume of titrant added. The pKa is determined from the half-neutralization point on the sigmoidal curve.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water.
-
Equilibration: The mixture is shaken vigorously to ensure thorough partitioning of the compound between the two phases and then allowed to separate.
-
Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility Determination (Shake-Flask Method)
-
Saturation: An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH.
-
Equilibration: The suspension is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.
-
Heating: The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
Observation: The sample is observed through a magnifying lens as the temperature is slowly increased.
-
Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.
Potential Biological Activity and Signaling Pathway
While specific biological targets for this compound are not extensively documented, the 1,2,4-oxadiazole scaffold is known to be a key pharmacophore in various biologically active molecules. For instance, derivatives of 3-phenyl-1,2,4-oxadiazole have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[6] This suggests a potential mechanism of action where the compound binds to the active site of the protease, inhibiting its function and thereby blocking the viral life cycle.
The following diagram illustrates a conceptual workflow for identifying such inhibitors and their potential mechanism of action.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for the scientific community. While some experimental data is available, the reliance on predicted values for several key parameters highlights the need for further experimental characterization of this compound. The provided methodologies offer a starting point for researchers to obtain these critical data points. The exploration of the 1,2,4-oxadiazole scaffold's known biological activities suggests that this compound and its derivatives may hold therapeutic potential, warranting further investigation into their specific biological targets and mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 1456-22-0: 5-Hydroxy-3-phenyl-1,2,4-oxadiazole [cymitquimica.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 1,2,4-Oxadiazol-5(4H)-one, 3-phenyl- (CAS 1456-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 6. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Phenyl-1,2,4-Oxadiazol-5-ol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-phenyl-1,2,4-oxadiazol-5-ol core represents a privileged scaffold in medicinal chemistry, with its derivatives and analogs exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of this class of compounds. Detailed experimental protocols for their preparation and biological evaluation are presented, alongside a quantitative analysis of their structure-activity relationships (SAR). Furthermore, key signaling pathways modulated by these compounds are illustrated, offering insights into their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1,2,4-oxadiazole framework.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of drug discovery due to its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisosteric replacement for ester and amide functionalities.[1] Among the various substituted oxadiazoles, derivatives of this compound have emerged as a particularly promising class of compounds with a wide array of pharmacological activities. These activities include anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects, highlighting the therapeutic potential of this chemical scaffold.[2][3]
This guide will delve into the technical aspects of this compound derivatives and analogs, providing a detailed examination of their synthesis, biological activities, and mechanisms of action.
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives primarily involves the construction of the 1,2,4-oxadiazole ring from appropriate precursors. The most common and versatile method is the cyclization of an N-hydroxy-benzamidine (benzamidoxime) with a carbonyl-containing compound.
General Synthesis of the 1,2,4-Oxadiazol-5-one Ring
The core structure, 3-phenyl-1,2,4-oxadiazol-5(4H)-one, which is the tautomeric form of this compound, is typically synthesized through the reaction of N-hydroxy-benzamidine with a phosgene equivalent, such as triphosgene or a chloroformate.[2] This reaction proceeds via an initial acylation of the amidoxime followed by an intramolecular cyclization.
References
Spectroscopic Analysis of 3-phenyl-1,2,4-oxadiazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic analysis of 3-phenyl-1,2,4-oxadiazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on established spectroscopic principles and data from structurally analogous compounds. This guide also outlines the general experimental protocols for these spectroscopic techniques and discusses the important tautomeric equilibrium between this compound and its more stable amide form, 3-phenyl-1,2,4-oxadiazol-5(4H)-one.
Introduction
Spectroscopic analysis is an indispensable tool in modern chemistry, providing crucial insights into the molecular structure, functional groups, and connectivity of atoms within a compound. For novel or modified chemical entities in drug discovery and development, a thorough spectroscopic characterization is fundamental for structural confirmation, purity assessment, and understanding chemical behavior.
This compound is a member of the 1,2,4-oxadiazole class of heterocycles, which are recognized as important scaffolds in medicinal chemistry due to their bioisosteric relationship with amides and esters, leading to improved metabolic stability and pharmacokinetic properties.
A key structural feature of 5-hydroxy-1,2,4-oxadiazoles is their existence in a tautomeric equilibrium with the corresponding 1,2,4-oxadiazol-5(4H)-one form. Computational and experimental studies on related structures suggest that the amide-like 'one' tautomer is generally the more stable and, therefore, the predominant species in solution and the solid state. This tautomerism has a profound impact on the spectroscopic properties of the compound.
This guide will focus on the predicted spectroscopic data for the more stable 3-phenyl-1,2,4-oxadiazol-5(4H)-one tautomer, while also providing predictions for the enolic 'ol' form for comparative purposes.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the two tautomers of this compound. These predictions are derived from the analysis of structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Proton | Predicted δ (ppm) for 3-phenyl-1,2,4-oxadiazol-5(4H)-one | Predicted δ (ppm) for this compound | Multiplicity | Notes |
| Phenyl H (ortho) | 7.9 - 8.1 | 7.8 - 8.0 | Multiplet | Deshielded due to proximity to the oxadiazole ring. |
| Phenyl H (meta) | 7.5 - 7.7 | 7.4 - 7.6 | Multiplet | |
| Phenyl H (para) | 7.5 - 7.7 | 7.4 - 7.6 | Multiplet | |
| N-H | 11.0 - 13.0 | - | Broad Singlet | Exchangeable with D₂O. The broadness is characteristic of an amide/lactam proton. |
| O-H | - | 9.0 - 11.0 | Broad Singlet | Exchangeable with D₂O. Expected to be a sharp singlet if intramolecular hydrogen bonding is present. |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon | Predicted δ (ppm) for 3-phenyl-1,2,4-oxadiazol-5(4H)-one | Predicted δ (ppm) for this compound | Notes |
| C=O (C5) | 165 - 175 | - | Carbonyl carbon, significantly downfield. |
| C-O (C5) | - | 160 - 170 | Carbon attached to hydroxyl group. |
| C=N (C3) | 155 - 165 | 150 - 160 | Carbon of the oxadiazole ring attached to the phenyl group. |
| Phenyl C (ipso) | 125 - 130 | 125 - 130 | |
| Phenyl C (ortho) | 128 - 130 | 127 - 129 | |
| Phenyl C (meta) | 129 - 131 | 128 - 130 | |
| Phenyl C (para) | 131 - 133 | 130 - 132 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Significant IR Absorption Bands (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) for 3-phenyl-1,2,4-oxadiazol-5(4H)-one | Predicted Wavenumber (cm⁻¹) for this compound | Intensity |
| N-H Stretch | 3100 - 3300 | - | Medium, Broad |
| O-H Stretch | - | 3200 - 3600 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 | Medium |
| C=O Stretch | 1700 - 1750 | - | Strong |
| C=N Stretch | 1600 - 1650 | 1600 - 1650 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 | Medium |
| C-O Stretch | 1200 - 1300 | 1200 - 1300 | Strong |
Predicted Mass Spectrometry (MS) Data
For Electron Impact Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) for C₈H₆N₂O₂ would be observed at m/z = 162. Key predicted fragmentation patterns include:
-
Loss of CO: [M - 28]⁺, leading to a fragment at m/z = 134.
-
Loss of N₂O: [M - 44]⁺, resulting in a fragment at m/z = 118.
-
Phenyl Cation: A prominent peak at m/z = 77, corresponding to the C₆H₅⁺ fragment.
-
Benzonitrile Cation: A fragment at m/z = 103, corresponding to the C₆H₅CN⁺ fragment.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a novel organic compound like this compound.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[1] The solution should be clear and free of any solid particles.[2] The sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3][4] The final sample depth in the tube should be around 4-5 cm.[2][5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[6] A relaxation delay of 2-10 seconds is used to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the dry solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8] This mixture is then compressed into a thin, transparent pellet using a hydraulic press.[7]
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured by applying pressure with a built-in clamp.[7][9] This method requires minimal sample preparation.[10][11]
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Ionization Method: Electron Impact (EI) is a common method for the analysis of relatively small (MW < 600), volatile, and thermally stable organic molecules.[12][13][14][15] It is a "hard" ionization technique that causes significant fragmentation, providing valuable structural information.[13][14][15]
-
Sample Introduction: The sample is typically introduced into the ion source after being separated by gas chromatography (GC-MS) or as a solid probe.[14][15] For direct insertion, a small amount of the sample is placed in a capillary tube and introduced into the high vacuum of the mass spectrometer, where it is heated to induce vaporization.[13]
-
Data Acquisition: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12][13][14] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
This technical guide has provided a predictive spectroscopic analysis of this compound, with a focus on its more stable tautomer, 3-phenyl-1,2,4-oxadiazol-5(4H)-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers working with this and related compounds. The provided workflow for spectroscopic analysis offers a systematic approach to the structural elucidation of novel chemical entities. It is important to reiterate that the presented spectral data are predictive and await experimental verification.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. reddit.com [reddit.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.latech.edu [chem.latech.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 11. edinst.com [edinst.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-Phenyl-1,2,4-oxadiazol-5-ol (CAS 1456-22-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1,2,4-oxadiazol-5-ol, identified by the CAS number 1456-22-0, is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class. This scaffold is recognized as a "privileged" structure in medicinal chemistry, signifying its recurring presence in biologically active compounds across various therapeutic areas. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, synthesis methodologies, and commercial suppliers of this compound, intended to support research and development endeavors.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1456-22-0 | N/A |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | Solid | General knowledge |
| Boiling Point (Predicted) | 237.1 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.38 g/cm³ | N/A |
| Flash Point (Predicted) | 97.2 °C | N/A |
| InChI | InChI=1S/C8H6N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) | [1] |
| SMILES | O=C1NC(=NO1)C2=CC=CC=C2 | N/A |
Synthesis Protocols
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through several established methods. Below are detailed experimental protocols for two common approaches that can be adapted for the synthesis of this compound.
Method 1: Classical Synthesis via O-Acylamidoxime Cyclization (Adapted from a 1964 Method)
This traditional method involves the cyclization of an O-acylamidoxime intermediate.
Experimental Protocol:
-
Preparation of the Intermediate: An appropriately substituted benzamidoxime is reacted with a suitable acylating agent (e.g., an acyl chloride or anhydride) in the presence of a base to form the O-acylamidoxime.
-
Cyclization: The O-acylamidoxime intermediate is then heated, often in the presence of a dehydrating agent or under basic conditions, to induce cyclization and form the 1,2,4-oxadiazole ring.
-
Work-up and Purification: The reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
A specific historical procedure for a related compound involves adding o-ethoxycarbonylbenzamidoxime to a mixture of sodium hydroxide, water, and ethanol, followed by stirring and neutralization with hydrochloric acid to precipitate the product[2].
Method 2: Modern One-Pot Synthesis using a Coupling Agent
More contemporary methods often employ coupling agents to facilitate the reaction in a single step, improving efficiency and yield.
Experimental Protocol:
-
Reaction Setup: A mixture of a carboxylic acid (in this case, benzoic acid) and an amidoxime (hydroxylamine) is dissolved in a suitable aprotic solvent (e.g., DMF, THF, or CH₂Cl₂).
-
Addition of Coupling Agent: A coupling agent, such as 1,1'-carbonyldiimidazole (CDI) or a phosphonium-based reagent, is added to the mixture.
-
Cyclodehydration: The reaction mixture is heated to promote the cyclodehydration of the in situ-formed O-acylamidoxime intermediate. Microwave irradiation can also be employed to accelerate this step.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure this compound.
Biological Activity and Potential Applications
While specific biological assays for this compound are not extensively documented in publicly available literature, the 1,2,4-oxadiazole scaffold is a cornerstone in the development of novel therapeutic agents. The versatility of this heterocyclic ring allows for its use as a bioisosteric replacement for amide and ester groups, which can enhance metabolic stability and pharmacokinetic properties.
Derivatives of 1,2,4-oxadiazoles have been investigated for a broad range of biological activities, including but not limited to:
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains[3].
-
Anticancer Agents: Showing promise in inhibiting the growth of various cancer cell lines[4][5].
-
Anti-inflammatory Agents: Demonstrating potential in modulating inflammatory pathways[3].
-
Neuroprotective Agents: Being explored for their potential in treating neurodegenerative diseases such as Alzheimer's[6].
-
Antiviral Agents: Some derivatives have shown activity against viruses, including HIV integrase inhibition[7][8].
Given the established biological relevance of the 1,2,4-oxadiazole core, this compound serves as a valuable building block and a subject for further biological evaluation in drug discovery programs.
Commercial Suppliers
This compound (CAS 1456-22-0) is available from several chemical suppliers that cater to the research and development community. It is advisable to contact these suppliers directly for the most current information on pricing, purity, and availability.
| Supplier | Location |
| American Custom Chemicals Corporation | USA |
| BLD Pharmatech Co., Limited | China |
| Career Henan Chemical Co. | China |
| TSK Lifesciences | India |
| CymitQuimica | Spain |
| Reagentia | Czech Republic |
This list is not exhaustive and represents a snapshot of publicly available information. Researchers should conduct their own due diligence when sourcing chemical compounds.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis is achievable through well-established chemical routes, and the broader class of 1,2,4-oxadiazoles is associated with a diverse range of biological activities. This technical guide provides a foundational understanding of this compound, which can serve as a starting point for further research and development into novel therapeutics and advanced materials.
References
- 1. osti.gov [osti.gov]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
- 4. ipbcams.ac.cn [ipbcams.ac.cn]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcsonline.com [ijpcsonline.com]
- 8. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 3-Phenyl-1,2,4-oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific mechanism of action for 3-phenyl-1,2,4-oxadiazol-5-ol is limited in the current body of scientific literature. This guide provides a comprehensive overview of the well-documented mechanisms of action for structurally related 3-phenyl-1,2,4-oxadiazole derivatives, which serve as a strong predictive framework for the potential biological activities of the parent compound.
The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Derivatives built upon this scaffold have demonstrated a remarkable breadth of biological activities, engaging with a variety of molecular targets and modulating critical signaling pathways. This guide synthesizes the current understanding of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanisms of Action: Enzyme Inhibition
A primary mechanism through which 1,2,4-oxadiazole derivatives exert their pharmacological effects is through the direct inhibition of key enzymes involved in various disease pathologies.
Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives as potent antiviral agents, specifically targeting viral proteases essential for replication.
-
SARS-CoV-2 Main Protease (Mpro/3CLpro): Derivatives of 3-phenyl-1,2,4-oxadiazole have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for processing viral polyproteins into functional non-structural proteins.[3] Inhibition of Mpro blocks the viral replication cycle. The mechanism involves the binding of the oxadiazole derivative to the active site of the enzyme.[3]
-
SARS-CoV-2 Papain-Like Protease (PLpro): A series of 1,2,4-oxadiazole derivatives have been developed as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.[4] PLpro is vital for viral replication and for dismantling host antiviral responses. These inhibitors were designed based on the structure of known PLpro inhibitors, with the 1,2,4-oxadiazole ring serving to enhance enzymatic inhibition and deubiquitination activity.[4]
The anti-inflammatory properties of 1,2,4-oxadiazole derivatives are often attributed to their inhibition of enzymes in the inflammation cascade.
-
Cyclooxygenase (COX) Enzymes: Certain 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole-2-oxide (furoxan) derivatives, which are structurally related to 1,2,4-oxadiazoles, have been evaluated as potent and selective inhibitors of COX-2.[5] COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6]
-
p38 Mitogen-Activated Protein Kinase (MAPK): A series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones have been identified as inhibitors of p38 MAPK.[7][8] The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a central role in the production of pro-inflammatory mediators like TNF-α and IL-1β. Inhibition of p38α kinase by these compounds occurs at the ATP-binding pocket.[7][8]
Derivatives of 1,2,4-oxadiazole have been explored for their potential in treating neurodegenerative diseases and metabolic disorders through enzyme inhibition.
-
Monoamine Oxidase (MAO): Specific 1,2,4-oxadiazole derivatives have shown potent and selective inhibition of MAO-B.[9][10] MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease. For instance, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was found to be a notable inhibitor of MAO-B.[9]
-
Cholinesterases (AChE and BuChE): In the context of Alzheimer's disease, 1,2,4-oxadiazole derivatives have been designed as multi-target agents, demonstrating excellent inhibitory activity against acetylcholinesterase (AChE).[11] AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a primary strategy for managing the cognitive symptoms of Alzheimer's.
-
α-Glucosidase: Benzimidazole-based 1,3,4-oxadiazole derivatives have shown significant α-glucosidase inhibitory effects, suggesting a potential application in managing type 2 diabetes.[6]
Antiproliferative and Cytotoxic Mechanisms
The anticancer activity of 1,2,4-oxadiazole derivatives is a widely studied area. These compounds induce cytotoxicity in various cancer cell lines through multiple potential mechanisms, including the induction of apoptosis.[12][13] While the precise molecular targets for many of these compounds are still under investigation, their broad-spectrum activity suggests interference with fundamental cellular processes.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data for various 1,2,4-oxadiazole derivatives across different biological targets.
Table 1: Enzyme Inhibition Data for 1,2,4-Oxadiazole Derivatives
| Compound Class/Derivative | Target Enzyme | IC50 Value | Reference |
| N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | SARS-CoV-2 Mpro | 46 µM | [3] |
| Optimized 3-phenyl-1,2,4-oxadiazole derivative (16d) | SARS-CoV-2 Mpro | 5.27 ± 0.26 µM | [3] |
| 1,2,4-Oxadiazole derivative (13f) | SARS-CoV-2 PLpro | 1.8 µM | [4] |
| 1,2,4-Oxadiazole derivative (26r) | SARS-CoV-2 PLpro | 1.0 µM | [4] |
| 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide (13a,b) | COX-1 | 11.6 µM | [5] |
| 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide (13a,b) | COX-2 | 0.12 µM | [5] |
| 3,4-Diaryl-1,2,4-oxadiazol-5-one derivatives | p38α MAP Kinase | 0.10 - 5.1 µM | [7] |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 µM | [9] |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 µM | [9] |
| 2,5-Disubstituted-1,3,4-oxadiazole derivatives (23a-c) | MAO-B | 0.039 - 0.066 µM | [10] |
| Thiophene-containing 1,2,4-oxadiazole derivative (2b) | Acetylcholinesterase (AChE) | 0.0158 µM | [11] |
| Benzimidazole-based 1,3,4-oxadiazole derivatives (32a-d) | α-Glucosidase | 2.6 - 9.5 µM | [6] |
Table 2: Antiproliferative and Antiviral Activity of 1,2,4-Oxadiazole Derivatives
| Compound Class/Derivative | Cell Line / Virus | EC50 / IC50 Value | Reference |
| 1,2,4-Oxadiazole derivative (13f) | SARS-CoV-2 | 5.4 µM | [4] |
| 1,2,4-Oxadiazole derivative (26r) | SARS-CoV-2 | 4.3 µM | [4] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives (18a-c) | MCF-7, A549, MDA MB-231 | Sub-micromolar | [12] |
| 1,2,4-Oxadiazoles linked with benzimidazole (14a-d) | MCF-7, A549, A375 | 0.12 - 2.78 µM | [12] |
| 3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazole (Ox1) | Leishmania infantum | 32.9 µM | [14] |
Experimental Protocols
The biological activities described above were determined using a range of established experimental protocols.
A common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with a carboxylic acid derivative (such as an acyl chloride, ester, or the acid itself).[12][13]
-
Materials: Substituted amidoxime, substituted acyl chloride, pyridine (or another suitable base), and a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
The amidoxime is dissolved in the chosen solvent.
-
A base, such as pyridine, is added to the solution.
-
The acyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture, typically at 0°C or room temperature.
-
The reaction is stirred for a specified period (ranging from a few hours to overnight) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then worked up, which usually involves washing with aqueous solutions (e.g., water, dilute HCl, saturated NaHCO3) to remove excess reagents and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified, typically by recrystallization or column chromatography on silica gel, to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.[13]
-
-
SARS-CoV-2 Mpro FRET Assay: The inhibitory activity against the main protease is often evaluated using a Fluorescence Resonance Energy Transfer (FRET) assay.[3]
-
Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Procedure: The enzyme (Mpro) is pre-incubated with the test compound (the 1,2,4-oxadiazole derivative) for a set period. The FRET peptide substrate is then added to initiate the reaction. The fluorescence intensity is measured over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity. The IC50 value is calculated by measuring the enzyme activity at various inhibitor concentrations.[3]
-
-
MAO-A and MAO-B Inhibition Assay:
-
Principle: The assay measures the ability of a compound to inhibit the oxidative deamination of a substrate by MAO enzymes. The activity can be monitored by detecting the product (e.g., hydrogen peroxide) using a fluorescent probe.
-
Procedure: Recombinant human MAO-A or MAO-B is incubated with the test compound. A substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red) are added. The fluorescence generated by the enzymatic reaction is measured. The IC50 is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13]
-
Principle: The yellow MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (1,2,4-oxadiazole derivatives) and incubated for a period, typically 48-72 hours.
-
After incubation, the MTT reagent is added to each well, and the plates are incubated for a few more hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[13]
-
Mandatory Visualizations
Caption: General mechanism of competitive enzyme inhibition by 1,2,4-oxadiazole derivatives.
Caption: Inhibition of the p38 MAPK signaling pathway by 1,2,4-oxadiazole derivatives.
Caption: A typical workflow for the discovery and evaluation of 1,2,4-oxadiazole derivatives.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipbcams.ac.cn [ipbcams.ac.cn]
- 5. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. mdpi.com [mdpi.com]
Potential Therapeutic Targets of 3-Phenyl-1,2,4-oxadiazol-5-ol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for ester and amide groups. This guide focuses on the therapeutic potential of a specific member of this class, 3-phenyl-1,2,4-oxadiazol-5-ol, and its closely related derivatives. We will explore its promising role in targeting a range of diseases by examining its effects on key enzymes and cellular signaling pathways. This document consolidates current research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to facilitate further investigation and drug development.
Enzyme Inhibition: A Primary Mechanism of Action
Derivatives of 3-phenyl-1,2,4-oxadiazole have demonstrated significant inhibitory activity against several classes of enzymes implicated in various pathologies, from viral infections and neurodegenerative diseases to cancer.
SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro) is a critical enzyme for the replication and transcription of the SARS-CoV-2 virus, making it a prime target for antiviral therapeutics. A series of 3-phenyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of this enzyme. Structure-activity relationship (SAR) studies have led to the discovery of potent compounds, with the most active showing an IC50 value of 5.27 µM.[1] This discovery positions the 3-phenyl-1,2,4-oxadiazole scaffold as a promising starting point for the development of novel antiviral drugs against COVID-19.
Table 1: Inhibitory Activity of 3-Phenyl-1,2,4-oxadiazole Derivatives against SARS-CoV-2 Mpro
| Compound | Target | IC50 (µM) |
| Hit-01 (N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide) | SARS-CoV-2 Mpro | 46 |
| 16d | SARS-CoV-2 Mpro | 5.27 |
Cholinesterases (AChE and BuChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a major strategy in the management of Alzheimer's disease. Several 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. Notably, compounds with a phenyl ring at the 3-position and a thiophene moiety at the 5-position of the oxadiazole ring have shown potent AChE inhibitory activity, with some derivatives being more potent than the standard drug donepezil.[2]
Table 2: Inhibitory Activity of 3-Phenyl-1,2,4-oxadiazole Derivatives against Cholinesterases
| Compound | Target | IC50 (µM) |
| 2b | AChE | 0.0158 |
| 2c | AChE | 0.098 |
| 2d | AChE | 0.121 |
| Donepezil (Reference) | AChE | 0.123 |
Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin and dopamine. MAO inhibitors are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. A 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole derivative has demonstrated highly potent and selective inhibition of MAO-B with an IC50 value of 0.036 µM.[3] This highlights the potential of this scaffold in developing treatments for Parkinson's disease.
Table 3: Inhibitory Activity of a 3-Aryl-1,2,4-oxadiazole Derivative against Monoamine Oxidases
| Compound | Target | IC50 (µM) |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 |
| MAO-B | 0.036 |
p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPKs are a class of protein kinases that are responsive to stress stimuli and are involved in inflammation and apoptosis. A series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones, which can be considered derivatives of the core this compound structure, have been synthesized and evaluated as p38 MAPK inhibitors. Compounds with a 4-fluoro-phenyl/pyridinyl motif have shown good inhibitory activity, with IC50 values in the low micromolar range.[4]
Table 4: Inhibitory Activity of 1,2,4-Oxadiazol-5-one Derivatives against p38α MAP Kinase
| Compound | Target | IC50 (µM) |
| 3b | p38α | 5.1 |
| 3e | p38α | 0.10 |
| 3g | p38α | 0.98 |
| SB203580 (Reference) | p38α | 0.3 |
Anticancer Potential and Associated Signaling Pathways
The 1,2,4-oxadiazole scaffold is a recurring motif in the design of anticancer agents. Derivatives of 3-phenyl-1,2,4-oxadiazole have shown cytotoxicity against various cancer cell lines, and their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
EGFR, PI3K/Akt/mTOR Pathway Inhibition
Oxadiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which in turn blocks the Ras/Raf/MEK/ERK pathway, a critical signaling cascade for tumor proliferation. Furthermore, these compounds can inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer. Inhibition of this pathway can restore the activity of the tumor suppressor PTEN and promote apoptosis.
p53 Upregulation and ROS-Induced Cytotoxicity
Some oxadiazole derivatives can stabilize the tumor suppressor protein p53 by preventing its degradation through binding to MDM2. This leads to the activation of pro-apoptotic genes. Additionally, these compounds can selectively induce the production of reactive oxygen species (ROS) in cancer cells, causing oxidative stress, DNA damage, and mitochondrial dysfunction, ultimately leading to cell death.
Neuroprotection via Nrf2 Signaling Pathway
In the context of neurological disorders, oxidative stress is a major contributor to neuronal damage. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Certain 1,2,4-oxadiazole derivatives have been shown to exert neuroprotective effects by activating the Nrf2 signaling pathway.[5]
Activation of this pathway involves the translocation of Nrf2 from the cytoplasm to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1).[5] This leads to the increased expression of these protective enzymes, thereby reducing oxidative stress and promoting neuronal survival.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 3-phenyl-1,2,4-oxadiazole derivatives.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. The substrate contains a fluorophore and a quencher. Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA
-
Test compounds and positive control (e.g., GC-376)
-
DMSO for compound dilution
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. Transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well assay plates.
-
Enzyme and Substrate Preparation: Prepare a working solution of recombinant SARS-CoV-2 Mpro in Assay Buffer (e.g., 30 nM final concentration). Prepare a working solution of the FRET substrate in Assay Buffer (e.g., 20 µM final concentration).
-
Assay Protocol:
-
Add 10 µL of the Mpro working solution to each well of the assay plate containing the pre-dispensed compounds.
-
Incubate the plates at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate working solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction velocity (v) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (v_inhibitor / v_control)) * 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of acetylcholinesterase (AChE) inhibition [bio-protocol.org]
- 3. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-phenyl-1,2,4-oxadiazol-5-ol Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of a representative member of this class, 3-phenyl-1,2,4-oxadiazol-5-ol. While specific experimental data for this exact molecule is limited, this document outlines a robust computational workflow based on established protocols for analogous 1,2,4-oxadiazole derivatives. The guide details protocols for molecular docking and molecular dynamics simulations, data interpretation, and the visualization of experimental and logical workflows. The objective is to equip researchers with the necessary framework to investigate the potential protein targets and binding modes of this compound, thereby accelerating its potential development as a therapeutic agent.
Introduction to 1,2,4-Oxadiazoles and In Silico Modeling
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This moiety is recognized for its metabolic stability and its ability to act as a bioisosteric replacement for esters and amides, contributing to favorable pharmacokinetic properties.[5] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects.[1][2]
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen potential drug candidates, predict their biological activities, and elucidate their mechanisms of action.[6][7][8] Techniques such as molecular docking and molecular dynamics (MD) simulations allow for the detailed investigation of small molecule-protein interactions at an atomic level.[6][7]
Potential Biological Targets for 1,2,4-Oxadiazole Derivatives
Based on studies of structurally similar compounds, several protein families emerge as potential targets for this compound. These include:
-
Protein Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are well-established targets for oxadiazole derivatives in the context of cancer therapy.[6][7][9]
-
Viral Proteases: The main protease (Mpro) of SARS-CoV-2 has been identified as a target for 1,2,4-oxadiazole-based inhibitors.[10]
-
Parasitic Enzymes: Enzymes such as sterol 14α-demethylase (CYP51) in Leishmania infantum are potential targets for antiparasitic drug design.[11]
-
Carbonic Anhydrases: Certain 1,3,4-oxadiazole derivatives have shown inhibitory activity against carbonic anhydrase II (CA-II).[12]
In Silico Experimental Workflow
A typical computational workflow for investigating the interactions of this compound is depicted below. This process begins with ligand and protein preparation, followed by molecular docking to predict binding poses, and culminates in molecular dynamics simulations to assess the stability of the protein-ligand complex.
Detailed Methodologies
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6]
Objective: To identify the most likely binding mode of this compound within the active site of a target protein (e.g., EGFR).
Protocol:
-
Ligand Preparation:
-
Sketch the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D format (.sdf or .mol2).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example, the EGFR kinase domain (PDB ID: 1M17).[3]
-
Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.
-
Add polar hydrogens and assign appropriate protonation states to amino acid residues at physiological pH.
-
Assign partial charges to all atoms (e.g., Gasteiger charges).
-
-
Docking Execution:
-
Define the binding site (grid box) based on the location of the co-crystallized inhibitor or through blind docking followed by site-specific docking.
-
Utilize docking software such as AutoDock Vina or Schrödinger's Glide.
-
Generate a set number of binding poses (e.g., 10-20).
-
The software will score and rank the poses based on a scoring function that estimates the binding affinity.
-
-
Results Analysis:
-
Visualize the top-ranked poses in complex with the protein.
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and protein residues.
-
The docking score provides a quantitative estimate of the binding affinity.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.[6][7]
Objective: To assess the stability of the docked complex of this compound and its target protein.
Protocol:
-
System Preparation:
-
Select the most promising docked pose from the molecular docking study.
-
Place the protein-ligand complex in a periodic box of a suitable water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation Execution:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable complex will exhibit a plateau in the RMSD plot.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the protein.
-
Data Presentation
Quantitative data from in silico and in vitro studies of analogous oxadiazole derivatives are summarized below. These tables serve as a reference for the types of data that would be generated for this compound.
Table 1: In Vitro Cytotoxicity of 1,2,4-Oxadiazole Derivatives against Cancer Cell Lines
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 7a | MCF-7 (Breast Cancer) | <10 | [6][7] |
| 7b | MCF-7 (Breast Cancer) | <10 | [6][7] |
| 7m | MCF-7 (Breast Cancer) | <10 | [6][7] |
| 7a (vs. mutant) | EGFRT790M | <50 | [6][7] |
| 7b (vs. mutant) | EGFRT790M | <50 | [6][7] |
| 7m (vs. mutant) | EGFRT790M | <50 | [6][7] |
| 7a (general) | A549, DU145, MDA MB-231 | 0.18 - 1.13 | [2] |
Table 2: In Silico Docking and Binding Energy Predictions for Oxadiazole Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Reference |
| 7g | VEGFR2 | - | -46.32 | [9] |
| 7j | VEGFR2 | - | -48.89 | [9] |
| 7l | VEGFR2 | - | -45.01 | [9] |
| 7g | EGFR | - | -31.01 | [9] |
| 7j | EGFR | - | -33.23 | [9] |
| 7i | EGFR | - | -34.19 | [9] |
| IIe | EGFR (1M17) | -7.89 | - | [3] |
Signaling Pathway Visualization
Should this compound be identified as an EGFR inhibitor, it would interfere with the EGFR signaling pathway, which is crucial in many cancers.
Conclusion
This technical guide provides a foundational framework for the in silico investigation of this compound. By leveraging established computational methodologies, researchers can efficiently predict potential biological targets, elucidate binding interactions, and assess the stability of protein-ligand complexes. The protocols and workflows detailed herein, derived from studies on analogous 1,2,4-oxadiazole derivatives, offer a clear path for the virtual screening and characterization of this and other novel compounds. The integration of these computational approaches into early-stage drug discovery can significantly de-risk and accelerate the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity | Chettinad Health City Medical Journal (E-2278-2044 & P-2277-8845) [medical.advancedresearchpublications.com]
- 9. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: Modeling the Formation of 1,2,4-Oxadiazoles for Advanced Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for esters and amides. Understanding the intricacies of its formation is paramount for the rational design of novel therapeutics. This technical guide delves into the quantum chemical modeling of the predominant synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles: the acylation of amidoximes followed by intramolecular cyclization. By leveraging computational chemistry, researchers can gain unprecedented insights into the reaction mechanism, predict reaction outcomes, and streamline the discovery of new chemical entities.
The Core Reaction Pathway: A Two-Step Mechanistic Journey
The formation of a 1,2,4-oxadiazole ring from an amidoxime and an acylating agent, such as an acyl chloride, is generally accepted to proceed through a two-step mechanism:
-
O-Acylation: The initial step involves the nucleophilic attack of the hydroxylamino group of the amidoxime on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of an O-acylamidoxime intermediate and the elimination of hydrogen chloride.
-
Intramolecular Cyclization and Dehydration: The O-acylamidoxime intermediate then undergoes a base- or thermally-promoted intramolecular cyclization. This involves the nucleophilic attack of the amino group onto the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration of this intermediate yields the final 1,2,4-oxadiazole ring.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the energetic landscape of this reaction pathway. These models allow for the precise characterization of reactants, intermediates, transition states, and products, providing critical data on activation energies and reaction thermodynamics.
Computational Methodology: The Engine of Mechanistic Insight
A robust computational protocol is essential for accurately modeling the formation of 1,2,4-oxadiazoles. While specific details may vary between studies, a typical workflow involves the following key steps:
Table 1: Typical Computational Protocol for Modeling 1,2,4-Oxadiazole Formation
| Step | Description | Common Methods and Parameters |
| 1. Geometry Optimization | Determination of the minimum energy structures of all species (reactants, intermediates, transition states, and products). | DFT Functionals: B3LYP, M06-2X, ωB97X-D Basis Sets: 6-31G(d), 6-311+G(d,p), def2-TZVP |
| 2. Transition State Search | Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of a reaction step. | Methods: Synchronous Transit-Guided Quasi-Newton (STQN), Berny optimization. |
| 3. Frequency Calculations | Characterization of stationary points. Minima have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate. | Calculation of vibrational frequencies at the same level of theory as the geometry optimization. |
| 4. Intrinsic Reaction Coordinate (IRC) Calculations | Verification that a transition state connects the correct reactant and product minima along the reaction pathway. | Performed from the transition state geometry in both forward and reverse directions. |
| 5. Solvation Modeling | Accounting for the effect of the solvent on the reaction energetics, as most reactions are performed in solution. | Implicit Solvation Models: Polarizable Continuum Model (PCM), SMD. |
| 6. Single-Point Energy Refinement | Obtaining more accurate energies by performing calculations with a larger basis set on the optimized geometries. | Often performed with a higher-level basis set (e.g., def2-TZVPP) on geometries optimized with a smaller basis set. |
Visualizing the Path Forward: Reaction Mechanisms and Workflows
To provide a clearer understanding of the modeled processes, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical computational workflow.
Caption: A simplified signaling pathway for the formation of 1,2,4-oxadiazoles.
Caption: A typical workflow for the quantum chemical modeling of a reaction mechanism.
Quantitative Insights: A Glimpse into Reaction Energetics
While a comprehensive, publicly available DFT study with detailed energetics for the general acylation-cyclization mechanism of 1,2,4-oxadiazole formation is not readily found in the literature, we can present a hypothetical but representative dataset based on typical activation barriers for similar organic reactions. This table serves as an illustrative example of the kind of quantitative data that can be obtained from such computational studies.
Table 2: Hypothetical Reaction Energetics for the Formation of 3-Phenyl-5-methyl-1,2,4-oxadiazole *
| Reaction Step | Species | Relative Energy (kcal/mol) |
| Reactants | Benzamidoxime + Acetyl Chloride | 0.0 |
| Acylation | Transition State 1 (TS1) | +15.2 |
| Intermediate | O-Acetylbenzamidoxime | -5.7 |
| Cyclization | Transition State 2 (TS2) | +25.8 |
| Product | 3-Phenyl-5-methyl-1,2,4-oxadiazole + H₂O | -30.1 |
*Note: These values are illustrative and intended to demonstrate the type of data generated from computational studies. They are not from a specific cited experimental or computational study.
This hypothetical data suggests that the cyclization step (TS2) is the rate-determining step of the overall reaction, with a higher activation barrier compared to the initial acylation (TS1). The overall reaction is predicted to be highly exothermic.
Conclusion and Future Directions
Quantum chemical modeling provides an indispensable toolkit for the modern medicinal chemist. By applying DFT and other computational methods to the study of 1,2,4-oxadiazole formation, researchers can unravel complex reaction mechanisms, understand the factors governing reactivity and selectivity, and ultimately accelerate the design and synthesis of novel drug candidates. Future work in this area could focus on building predictive models for a wider range of substituted amidoximes and acylating agents, exploring the role of different catalysts and solvent systems, and investigating alternative, more sustainable synthetic routes to this vital heterocyclic scaffold. The continued synergy between computational and experimental chemistry promises to drive innovation in drug discovery for years to come.
Methodological & Application
Application Notes and Protocols for 3-phenyl-1,2,4-oxadiazol-5-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its bioisosteric properties, metabolic stability, and broad spectrum of pharmacological activities.[1] Among its derivatives, 3-phenyl-1,2,4-oxadiazol-5-ol and its analogs have emerged as promising candidates in drug discovery, demonstrating potential as anticancer, antiparasitic, anti-inflammatory, and antiviral agents.[2][3][4] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound and its derivatives in drug discovery. Detailed protocols for the synthesis and evaluation of these compounds are presented, along with a summary of their biological activities.
Data Presentation
The following tables summarize the quantitative data for the biological activities of various 3-phenyl-1,2,4-oxadiazole derivatives.
Table 1: Anticancer and Antiparasitic Activity of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole Derivatives [8]
| Compound ID | Cell Line/Organism | Activity (EC50/IC50 in µM) |
| 23 | K562 (CML) | 13.2 |
| 23 | K562-Lucena (CML, drug-resistant) | 5.5 |
| 23 | K562-Vincristine (CML, drug-resistant) | 7.8 |
| 23 | Trypanosoma cruzi (amastigotes) | 2.9 |
| 23 | Leishmania amazonensis (promastigotes) | 12.2 |
| 23 | Leishmania amazonensis (amastigotes) | 13.5 |
| 7 | Trypanosoma brucei rhodesiense | 21.6 |
| 7 | Trypanosoma cruzi | 100.2 |
| 7 | Leishmania donovani | 5.7 |
| 8 | Leishmania donovani | 2.3 |
| 8 | Trypanosoma brucei | 5.2 |
| 8 | PC3 (prostate cancer) | 3.9 |
| 9 | Trypanosoma cruzi (trypomastigotes) | 3.5 |
Table 2: SARS-CoV-2 Main Protease (Mpro) Inhibitory Activity of 3-phenyl-1,2,4-oxadiazole Derivatives [3]
| Compound ID | Activity (IC50 in µM) |
| Hit-01 | 46 |
| 16d | 5.27 |
Table 3: Glycogen Synthase Kinase 3β (GSK-3β) and Anti-neuroinflammatory Activity of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole Derivatives [7]
| Compound ID | GSK-3β Inhibition (IC50 in µM) | Anti-neuroinflammatory Potency (IC50 in µM) |
| 5e | 1.52 | 0.47 |
| 10b | 0.19 | 6.94 |
Table 4: p38α MAPK Inhibitory Activity of 2,3,4-triaryl-1,2,4-oxadiazol-5-one Derivatives [9]
| Compound ID (Entry) | R | R1 | R2 | p38α MAPK Inhibition (IC50 in µM) |
| 3b (2) | H | F | H | 0.10 |
| 3e (5) | H | H | H | 5.1 |
| 3g (7) | H | H | H | 0.5 |
| SB203580 (Ref.) | - | - | - | 0.3 |
Experimental Protocols
Synthesis of this compound[10]
This protocol describes a general method for the synthesis of the parent compound.
Materials:
-
o-ethoxycarbonylbenzamidoxime
-
Sodium hydroxide (NaOH)
-
Water
-
Ethyl alcohol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Prepare a liquid mixture of sodium hydroxide, water, and ethyl alcohol.
-
Add o-ethoxycarbonylbenzamidoxime to the mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with water to obtain the final product, this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)[8]
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 2 × 10⁴ cells/mL and incubate for 72 hours at 37°C.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 1 to 100 µM) dissolved in DMSO (final DMSO concentration should be ≤ 0.5%).
-
Include a negative control with 0.5% DMSO.
-
After the incubation period, add MTT salt solution to each well to a final concentration of 0.5 g/L.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 3 hours.
-
Centrifuge the plates and carefully remove the supernatant.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)[11]
This protocol is for screening compounds that inhibit the activity of the SARS-CoV-2 main protease.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based peptide substrate for Mpro
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds and a known Mpro inhibitor (positive control)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls in the assay buffer.
-
Dispense 1 µL of the compound solutions into the wells of a 384-well plate.
-
Add 25 µL of the diluted Mpro enzyme solution to all wells except the no-enzyme control wells. Add assay buffer to the no-enzyme control wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted FRET substrate solution to all wells.
-
Immediately measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of the enzymatic reaction and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Tubulin Polymerization Assay (Turbidity-based)[2][3]
This assay is used to identify compounds that interfere with microtubule dynamics.
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
-
GTP solution
-
Glycerol
-
Test compounds and a known tubulin polymerization inhibitor (e.g., colchicine)
-
96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of the test compound in DMSO and dilute it in General Tubulin Buffer.
-
On ice, prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin.
-
In a pre-chilled 96-well plate on ice, add the test compound solution.
-
Initiate the polymerization reaction by adding the final tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance against time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Visualizations
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway and the point of inhibition by 1,2,4-oxadiazole derivatives.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for screening 1,2,4-oxadiazole derivatives as enzyme inhibitors.
References
- 1. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abscience.com.tw [abscience.com.tw]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. GSK-3β Enzyme Inhibition Assay [bio-protocol.org]
- 6. p38 MAPK inhibition: A promising therapeutic approach for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The 3-phenyl-1,2,4-oxadiazol-5-ol Scaffold: A Versatile Platform in Medicinal Chemistry
Application Notes & Protocols for Researchers
The 3-phenyl-1,2,4-oxadiazol-5-ol core is a privileged scaffold in medicinal chemistry, primarily recognized for its role as a bioisostere of carboxylic acids. This structural feature allows for the modulation of physicochemical properties, such as acidity and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, making it a focal point for drug discovery and development.
Bioisosteric Replacement of Carboxylic Acids
The this compound moiety serves as an effective mimic for the carboxylic acid functional group. The hydroxyl group on the oxadiazole ring exhibits acidic properties, enabling it to participate in similar hydrogen bonding and electrostatic interactions with biological targets as a carboxylate. This substitution can enhance metabolic stability by circumventing metabolic pathways that target carboxylic acids, and it can also improve cell membrane permeability.
Therapeutic Potential
Anti-inflammatory Activity
Derivatives of the 3-phenyl-1,2,4-oxadiazole scaffold have shown significant anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators.
Anticancer Activity
A growing body of evidence supports the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines.
Neuroprotective Effects and GSK-3β Inhibition
One of the most promising applications of this scaffold is in the development of treatments for neurodegenerative diseases, such as Alzheimer's disease. Certain derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's.
Data Presentation: Biological Activities of 3-phenyl-1,2,4-oxadiazole Derivatives
The following tables summarize the quantitative data for various derivatives, showcasing their potential across different therapeutic areas.
| Table 1: Anticancer Activity of 3-phenyl-1,2,4-oxadiazole Derivatives | |||
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | MCF-7 (Breast) | 43.4 | [1] |
| 4d | MCF-7 (Breast) | 39.0 | [1] |
| 3d | MDA-MB-231 (Breast) | 35.9 | [1] |
| 4d | MDA-MB-231 (Breast) | 35.1 | [1] |
| VIb-d | HeLa (Cervical) | 10.64 - 33.62 | [2] |
| 3a | A549 (Lung) | 5.988 ± 0.12 | [1] |
| Table 2: GSK-3β Inhibitory Activity of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole Derivatives | ||
| Compound | IC50 (µM) | Reference |
| 5e | 1.52 | [3] |
| 10b | 0.19 | [3] |
| Table 3: Anti-neuroinflammatory Activity of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole Derivatives | ||
| Compound | IC50 (µM) | Reference |
| 5e | 0.47 ± 0.64 | [3] |
| 10b | 6.94 ± 2.33 | [3] |
| Table 4: SARS-CoV-2 Main Protease (Mpro) Inhibitory Activity of 3-phenyl-1,2,4-oxadiazole Derivatives | ||
| Compound | IC50 (µM) | Reference |
| Hit-01 | 46 | [4] |
| 16d | 5.27 ± 0.26 | [4] |
Experimental Protocols
Synthesis of 3-phenyl-1,2,4-oxadiazol-5-one
This protocol describes a general method for the synthesis of the 3-phenyl-1,2,4-oxadiazol-5-one scaffold, which exists in tautomeric equilibrium with this compound.
Materials:
-
Benzamidoxime
-
Ethyl chloroformate
-
Pyridine
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Water
Procedure:
-
Step 1: Acylation of Benzamidoxime. Dissolve benzamidoxime in a suitable solvent such as pyridine.
-
Cool the solution in an ice bath and slowly add ethyl chloroformate dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Step 2: Cyclization. Add a solution of sodium hydroxide in aqueous ethanol to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid until a precipitate forms.
-
Step 3: Isolation and Purification. Collect the precipitate by filtration and wash with cold water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-phenyl-1,2,4-oxadiazol-5-one.
Caption: Synthetic workflow for 3-phenyl-1,2,4-oxadiazol-5-one.
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
This assay screens for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[5]
Materials:
-
Bovine serum albumin (BSA) solution (0.5% w/v)
-
Test compounds and standard drug (e.g., Diclofenac sodium) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Prepare test and standard solutions at various concentrations.
-
In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test or standard solution.
-
A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the vehicle.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Caption: Workflow for the in vitro albumin denaturation assay.
In Vitro GSK-3β Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds against GSK-3β using a luminescence-based kinase assay.[6][7]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Test compounds and a known GSK-3β inhibitor (e.g., SB-216763)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor in the kinase assay buffer.
-
In a 384-well plate, add 5 µL of the diluted compounds or vehicle (for control).
-
Add 5 µL of ATP solution (to a final concentration of ~1 µM).
-
Add 5 µL of the GSK-3β substrate.
-
Initiate the reaction by adding 5 µL of the GSK-3β enzyme solution (e.g., 20 ng per well).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 values.
Caption: Simplified Wnt/β-catenin signaling pathway showing GSK-3β inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GSK-3β Enzyme Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for Antimicrobial Studies of 3-Phenyl-1,2,4-oxadiazol-5-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 3-phenyl-1,2,4-oxadiazol-5-ol and related 1,2,4-oxadiazole derivatives. The increasing challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds like the 1,2,4-oxadiazole ring, which has been identified as a promising pharmacophore in the development of new therapeutic agents.[1][2] This document outlines detailed protocols for the evaluation of these compounds and presents a summary of available antimicrobial activity data to guide further research and development.
Data Presentation: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-oxadiazole derivatives against a range of bacterial and fungal strains as reported in the literature. This data provides a comparative reference for the expected antimicrobial potency of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Oxadiazole Derivatives against Bacterial Strains
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2,4-Oxadiazole Derivative | Staphylococcus aureus | 25 | [3] |
| 1,2,4-Oxadiazole Derivative | Escherichia coli | 25 | [3] |
| 3,5-Diaryl-1,2,4-oxadiazole | Escherichia coli | 60 (µM) | [4][5] |
| 2-Morpholinoquinoline appended 1,2,4-oxadiazoles | Staphylococcus aureus | 0.15 | [6] |
| 2-Morpholinoquinoline appended 1,2,4-oxadiazoles | Salmonella schottmulleri | 0.05 | [6] |
| 2-Morpholinoquinoline appended 1,2,4-oxadiazoles | Pseudomonas aeruginosa | 7.8 | [6] |
| 2-Morpholinoquinoline appended 1,2,4-oxadiazoles | Escherichia coli | 0.05 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of 1,2,4-Oxadiazole Derivatives against Fungal Strains
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| 1,2,4-Oxadiazole Derivative | Aspergillus niger | 25 | [3] |
| 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole | Candida albicans | >100 | [7] |
| 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole | Aspergillus niger | >100 | [7] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antimicrobial activity of this compound are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][6]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains (e.g., ATCC strains)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1] Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to obtain a range of concentrations.[1]
-
Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound.[1]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve the compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[6]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC determination to establish whether the compound has a microbicidal or microbistatic effect.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).[1]
-
Spread the aliquot onto a fresh agar plate.[1]
-
Incubate the agar plates under the same conditions as the MIC assay.[1]
-
The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.
Agar Well Diffusion Method
This method is a preliminary qualitative or semi-quantitative test to screen for antimicrobial activity.
Materials:
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Standardized microbial suspension (0.5 McFarland)
-
Sterile cork borer or pipette tips
-
This compound solution of known concentration
-
Positive and negative controls
Procedure:
-
Prepare and sterilize the agar medium. Cool to 45-50°C and pour into sterile Petri dishes.
-
Once the agar has solidified, inoculate the surface with the standardized microbial suspension using a sterile swab.
-
Create uniform wells in the agar using a sterile cork borer.[6]
-
Add a fixed volume of the test compound solution, positive control, and negative control into separate wells.[6]
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[6]
Potential Mechanism of Action
The antimicrobial mechanism of action for 1,2,4-oxadiazole derivatives is an area of active research. Some studies suggest that these compounds may interfere with the synthesis of the bacterial cell wall.[8] Specifically, they have been proposed to inhibit peptidoglycan biosynthesis, a crucial process for maintaining the structural integrity of bacteria.[8] This inhibition leads to a compromised cell wall and ultimately, bacterial cell death.[8] Further investigation is required to elucidate the precise molecular targets and signaling pathways involved.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 8. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 3-Phenyl-1,2,4-Oxadiazole Derivatives in Cancer Cell Line Studies
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] These compounds have been shown to target a variety of signaling pathways and cellular processes implicated in tumorigenesis and cancer progression. While specific research on 3-phenyl-1,2,4-oxadiazol-5-ol is limited in the public domain, a wealth of data exists for structurally related 3-phenyl-1,2,4-oxadiazole derivatives and other oxadiazole-based compounds. This document provides a comprehensive overview of the application of these compounds in cancer cell line studies, including summarized quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. The methodologies and data presented herein are synthesized from various studies on oxadiazole derivatives and can serve as a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the in vitro anticancer activity of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and growth percentage (GP).
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 | [4] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 | [4] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | Paclitaxel | 4.10 | [4] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin | 1.50 | [4] |
| Compound 1 | U87 (Glioblastoma) | 35.1 | - | - | [5] |
| Compound 1 | T98G (Glioblastoma) | 34.4 | - | - | [5] |
| Compound 1 | LN229 (Glioblastoma) | 37.9 | - | - | [5] |
| Compound 18b | MCF-7 (Breast) | 0.34 ± 0.025 | - | - | [6] |
| Compound 30a | PC3 (Prostate) | 0.12 ± 0.095 | Etoposide | - | [3] |
| Compound 30a | A549 (Lung) | 0.13 ± 0.06 | Etoposide | - | [3] |
| Compound 30a | HEPG2 (Liver) | 0.11 ± 0.039 | Etoposide | - | [3] |
| Compound 30a | DU-145 (Prostate) | 0.43 ± 0.075 | Etoposide | - | [3] |
Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 99 | PC-3 (Prostate) | 0.67 | Sorafenib | 1.99 | [7] |
| Compound 99 | HCT-116 (Colon) | 0.80 | Sorafenib | 1.58 | [7] |
| Compound 99 | ACHN (Renal) | 0.87 | Sorafenib | 2.51 | [7] |
| Compound 5 | U87 (Glioblastoma) | 35 ± 2 | - | - | [5] |
| Compound 5 | T98G (Glioblastoma) | 35 ± 2 | - | - | [5] |
| Compound 5 | LN229 (Glioblastoma) | 35 ± 2 | - | - | [5] |
| 5e | MCF-7 (Breast) | 10.05 ± 1.08 | - | - | [8] |
| CMO | HCC (Hepatocellular Carcinoma) | - | - | - | [9] |
| Compound 20a | HCT-116 (Colon) | 8.55 | Capsaicin | - | [10] |
| Compound 20a | NCI-H460 (Lung) | 5.41 | Capsaicin | - | [10] |
| Compound 20a | SKOV3 (Ovarian) | 6.4 | Capsaicin | - | [10] |
Table 3: Growth Percentage (GP) of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | Growth Percentage (GP) |
| 4s | MDA-MB-435 (Melanoma) | 15.43 |
| 4s | K-562 (Leukemia) | 18.22 |
| 4s | T-47D (Breast Cancer) | 34.27 |
| 4s | HCT-15 (Colon Cancer) | 39.77 |
| 4u | MDA-MB-435 (Melanoma) | 6.82 |
| 4u | K-562 (Leukemia) | 24.80 |
| 4u | NCI-H522 (Non-small-cell lung) | 41.03 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from the cited literature and may require optimization for specific cell lines and compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of oxadiazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by oxadiazole derivatives.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To determine the effect of oxadiazole derivatives on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compounds
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24 hours.
-
Harvest and fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of oxadiazole derivatives on the expression of key proteins involved in signaling pathways (e.g., apoptosis, cell cycle regulation).
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p53, anti-EGFR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
Mandatory Visualization
Caption: General experimental workflow for evaluating oxadiazole derivatives.
Caption: Intrinsic apoptosis pathway induced by oxadiazole derivatives.
Mechanism of Action
Oxadiazole derivatives exert their anticancer effects through various mechanisms of action. These include:
-
Induction of Apoptosis: Many oxadiazole compounds have been shown to induce programmed cell death in cancer cells.[8] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent apoptosis.[8]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, thereby inhibiting cell proliferation.[8][11]
-
Enzyme Inhibition: Oxadiazoles have been identified as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation, including histone deacetylases (HDACs), thymidylate synthase, and various kinases.[7][12]
-
Growth Factor Receptor Inhibition: Some derivatives act as inhibitors of growth factor receptors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are often overexpressed in cancer.[3][13]
-
NF-κB Pathway Inhibition: Certain 1,3,4-oxadiazole derivatives have been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.[9]
The 1,2,4-oxadiazole scaffold and its isomers represent a versatile platform for the development of novel anticancer agents. The data and protocols presented in this document provide a solid foundation for researchers to explore the therapeutic potential of these compounds in various cancer cell lines. Further investigation into the structure-activity relationships and specific molecular targets of these derivatives will be crucial for the design of more potent and selective anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Genotoxicity of Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxadiazole derivatives are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] As with any novel therapeutic agent, a thorough safety evaluation is critical before clinical consideration. Genotoxicity testing is a cornerstone of this evaluation, designed to detect compounds that can induce genetic damage, potentially leading to cancer or heritable defects.[1][3][4]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) recommend a standard battery of tests to assess the genotoxic potential of new chemical entities.[5][6][7] This approach ensures that different mechanisms of genetic damage, including gene mutation and chromosomal aberrations, are investigated.[3][5] These application notes provide detailed protocols for a standard in vitro genotoxicity testing battery, specifically tailored for the evaluation of novel oxadiazole derivatives.
Application Note 1: Bacterial Reverse Mutation Assay (Ames Test)
Purpose: To assess the potential of oxadiazole derivatives to induce gene mutations (point mutations and frameshifts) in bacteria.
Principle: The Ames test is a widely used and rapid screening assay for mutagenicity.[8][9] It employs several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[9][10] The test measures the ability of a chemical to cause a reverse mutation (reversion) in these strains, restoring their ability to synthesize histidine (His+). These revertant bacteria can then grow on a histidine-deficient medium, forming visible colonies.[8][10] Since many chemicals are not directly mutagenic but become so after metabolic processes in the liver, the assay is typically performed both with and without a mammalian liver extract (S9 fraction) to simulate metabolic activation.[10]
Experimental Protocol: Ames Test (Plate Incorporation Method)
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Oxadiazole derivative test substance, dissolved in a suitable solvent (e.g., DMSO)
-
Minimal Glucose Agar plates
-
Top Agar (containing a trace amount of histidine and biotin)
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats)
-
S9 Cofactor Mix (NADP, G6P)
-
Positive Controls:
-
Without S9: Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98)
-
With S9: 2-aminoanthracene (for all strains)
-
-
Negative/Solvent Control (e.g., DMSO)
Procedure:
-
Strain Preparation: Inoculate each S. typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ CFU/mL.
-
S9 Mix Preparation: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the S9 cofactor mix. Keep on ice.
-
Test Compound Preparation: Prepare a series of dilutions of the oxadiazole derivative in the chosen solvent.
-
Plate Incorporation:
-
To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound dilution (or control).
-
0.5 mL of S9 mix (for metabolic activation plates) or 0.5 mL of phosphate buffer (for non-activation plates).
-
-
Vortex the tube gently for 3 seconds.
-
Immediately pour the entire contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[10]
-
Colony Counting: After incubation, count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count.
Data Presentation: Hypothetical Ames Test Results
| Concentration of Oxadiazole Derivative (µ g/plate ) | Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD (n=3) | Fold Increase over Control |
| 0 (Solvent Control) | TA98 | - | 25 ± 4 | 1.0 |
| 1 | TA98 | - | 28 ± 5 | 1.1 |
| 10 | TA98 | - | 30 ± 6 | 1.2 |
| 100 | TA98 | - | 32 ± 4 | 1.3 |
| 500 | TA98 | - | 35 ± 7 | 1.4 |
| 0 (Solvent Control) | TA98 | + | 40 ± 6 | 1.0 |
| 1 | TA98 | + | 45 ± 5 | 1.1 |
| 10 | TA98 | + | 85 ± 9 | 2.1 |
| 100 | TA98 | + | 150 ± 15 | 3.8 |
| 500 | TA98 | + | 210 ± 20 | 5.3 |
| Positive Control | TA98 | + | 450 ± 35 | 11.3 |
Visualization: Ames Test Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation | RAPS [raps.org]
- 5. fda.gov [fda.gov]
- 6. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
Application Note: Quantification of 3-phenyl-1,2,4-oxadiazol-5-ol in Human Plasma using a Validated LC-MS/MS Method
An Application Note on the Bioanalytical Quantification of 3-phenyl-1,2,4-oxadiazol-5-ol
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecule therapeutics.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research. As with many novel chemical entities, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2] This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is based on established principles for the analysis of small molecules in complex biological fluids.[3]
Analytical Approach
Given the anticipated low concentrations of the analyte in biological samples and the complexity of the plasma matrix, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed. This technique offers high sensitivity and selectivity, which are crucial for accurate bioanalysis.[3] A stable isotope-labeled internal standard (IS), 3-(phenyl-d5)-1,2,4-oxadiazol-5-ol, is proposed to ensure accuracy and precision by compensating for matrix effects and variability during sample processing.
Data Presentation
The following tables summarize the performance characteristics of the validated LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 minutes, re-equilibrate for 1 minute |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 163.0 -> 105.0 |
| MRM Transition (IS) | m/z 168.0 -> 110.0 |
| Capillary Voltage | 3000 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Calibration Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | |
| Low QC (1.5 ng/mL) | ± 4.5% |
| Medium QC (75 ng/mL) | ± 3.2% |
| High QC (400 ng/mL) | ± 2.8% |
| Precision (% RSD) | |
| Intra-day | < 5% |
| Inter-day | < 7% |
| Recovery | 85 - 95% |
| Matrix Effect | Minimal (<10%) |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
3-(phenyl-d5)-1,2,4-oxadiazol-5-ol (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.
3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriate tubes.
-
Spike 10 µL of the respective working standard solutions into the calibration and QC samples. For blank and unknown samples, add 10 µL of 50:50 methanol:water.
-
Add 10 µL of the internal standard working solution to all tubes except the blank.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the samples into the LC-MS/MS system.
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples from the calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound in plasma.
Caption: Logical relationship in internal standard-based quantification.
References
Application Notes and Protocols for 3-Phenyl-1,2,4-oxadiazol-5-ol as a Scaffold for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-phenyl-1,2,4-oxadiazol-5-ol scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry. While direct enzyme inhibition data for the parent compound, this compound, is not extensively reported, its derivatives have been identified as potent inhibitors of a wide array of enzyme classes. This structural motif is considered a bioisostere of esters and amides, offering improved metabolic stability and serving as a valuable platform for the design of novel therapeutic agents.
These application notes provide a comprehensive overview of the use of the 3-phenyl-1,2,4-oxadiazole scaffold in the development of enzyme inhibitors, with a focus on key enzyme targets, quantitative inhibition data for exemplary derivatives, and detailed experimental protocols for relevant enzymatic assays.
Enzyme Targets and Inhibitory Activity of 3-Phenyl-1,2,4-oxadiazole Derivatives
Derivatives incorporating the 3-phenyl-1,2,4-oxadiazole core have demonstrated inhibitory activity against several important enzyme targets implicated in a variety of diseases. The following tables summarize the quantitative data for selected derivatives.
Table 1: SARS-CoV-2 Main Protease (Mpro) Inhibition
| Compound ID | Structure | IC50 (µM) | Reference |
| 16d | A derivative of 3-phenyl-1,2,4-oxadiazole | 5.27 ± 0.26 | [1] |
| Hit-01 | N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | 46 | [1] |
Table 2: Monoamine Oxidase (MAO) Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 | [2] |
| MAO-A | 150 | [2] |
Table 3: p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
| Compound ID | Structure | IC50 (µM) | Reference |
| 3e | 2-Benzyl-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-one | 0.10 - 5.1 (range for active compounds) | [3] |
| SB203580 (Reference) | Imidazole-based inhibitor | 0.3 | [3] |
Table 4: Cholinesterase Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b | Acetylcholinesterase (AChE) | 0.0158 - 0.121 | [4] |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.123 | [4] |
| f9 | Butyrylcholinesterase (BuChE) | 1.28 ± 0.18 | [5] |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[1][3][6][7] Derivatives of 3-phenyl-1,2,4-oxadiazole have been developed as inhibitors of p38 MAPK, making this pathway a key area of investigation.
General Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol is based on a fluorescence resonance energy transfer (FRET) assay to measure the cleavage of a fluorogenic peptide substrate by Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., with EDANS/DABCYL pair)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
3-phenyl-1,2,4-oxadiazole derivative test compounds dissolved in DMSO
-
Reference inhibitor (e.g., GC376)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Mpro in Assay Buffer.
-
Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer with a final DMSO concentration of 1-2%.
-
Prepare a working solution of the FRET substrate in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of the microplate, add 40 µL of the Mpro working solution.
-
Add 10 µL of the diluted test compounds or controls (buffer for no inhibition, reference inhibitor for positive control).
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of the FRET substrate working solution to each well.
-
Immediately measure the fluorescence intensity kinetically for 15-30 minutes with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 460 nm for EDANS/DABCYL).
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the kinetic read).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibition control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the activity of MAO-A and MAO-B based on the detection of hydrogen peroxide (H₂O₂).
Materials:
-
Recombinant human MAO-A and MAO-B
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Substrate: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)
-
Fluorogenic Probe: Amplex® Red
-
Horseradish Peroxidase (HRP)
-
3-phenyl-1,2,4-oxadiazole derivative test compounds in DMSO
-
Reference Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of MAO-A and MAO-B in Assay Buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
Prepare a detection cocktail containing the substrate, Amplex® Red, and HRP in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the MAO enzyme solution to the wells.
-
Add 50 µL of the diluted test compounds or controls.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the detection cocktail.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity (Ex: 530-560 nm, Em: 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values as described for the Mpro assay.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity based on the reaction of thiocholine with DTNB.
Materials:
-
Recombinant human AChE
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0
-
3-phenyl-1,2,4-oxadiazole derivative test compounds in DMSO
-
Reference Inhibitor: Donepezil
-
Clear, flat-bottom 96-well microplates
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in Assay Buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Protocol:
-
To each well, add 140 µL of Assay Buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution.
-
Add 10 µL of the AChE solution and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of change in absorbance.
-
Calculate the percentage of inhibition and IC50 values.
-
Butyrylcholinesterase (BuChE) Inhibition Assay
This protocol is similar to the AChE assay but uses a different substrate.
Materials:
-
Recombinant human BuChE
-
Substrate: Butyrylthiocholine iodide (BTCI)
-
All other reagents are the same as for the AChE assay.
Procedure:
-
Follow the same procedure as for the AChE inhibition assay, but replace ATCI with BTCI as the substrate.
Conclusion
The 3-phenyl-1,2,4-oxadiazole scaffold is a versatile and valuable starting point for the design of novel enzyme inhibitors targeting a range of diseases. While the parent molecule itself may not be a potent inhibitor, its derivatives have shown significant promise. By employing systematic screening workflows and robust, well-defined assay protocols such as those described here, researchers can effectively identify and characterize potent lead compounds for further development in the drug discovery pipeline.
References
- 1. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-Phenyl-1,2,4-Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere for amide and ester functionalities, which can enhance pharmacological and pharmacokinetic properties.[1] Derivatives of 3-phenyl-1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] High-throughput screening (HTS) plays a pivotal role in the discovery of novel therapeutic agents by enabling the rapid evaluation of large chemical libraries against specific biological targets. This document provides detailed protocols for HTS assays tailored for the identification and characterization of bioactive 3-phenyl-1,2,4-oxadiazole derivatives.
I. Application Notes: Screening Strategies
The versatility of the 3-phenyl-1,2,4-oxadiazole scaffold allows for its application against various target classes. Below are notes on relevant HTS assays for different therapeutic areas.
-
Antiviral Drug Discovery (SARS-CoV-2 Main Protease): The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, making it a prime target for antiviral therapeutics.[4] A fluorescence resonance energy transfer (FRET) assay is a robust HTS method to identify Mpro inhibitors. In this assay, a fluorophore and a quencher are linked by a peptide substrate specific to Mpro. Cleavage of the substrate by the enzyme separates the pair, resulting in a measurable increase in fluorescence.
-
Metabolic Disorders (GPR119 Agonism): G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal L-cells and is involved in glucose homeostasis. Agonists of GPR119 stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion, making them attractive targets for the treatment of type 2 diabetes. A common HTS approach is to measure the intracellular concentration of cyclic AMP (cAMP), a second messenger in the GPR119 signaling pathway, in cells engineered to express the receptor.[5]
-
Oncology (Antiproliferative Activity): The antiproliferative effects of 3-phenyl-1,2,4-oxadiazole derivatives can be assessed using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[1][3] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
II. Experimental Protocols
Protocol 1: FRET-Based HTS Assay for SARS-CoV-2 Mpro Inhibitors
Principle: This assay quantifies the enzymatic activity of SARS-CoV-2 Mpro by measuring the cleavage of a FRET peptide substrate. Inhibition of Mpro by a test compound prevents substrate cleavage, resulting in a low fluorescence signal.
Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
384-well black, flat-bottom plates
-
Test compounds (3-phenyl-1,2,4-oxadiazole derivatives) dissolved in DMSO
-
Positive control (e.g., a known Mpro inhibitor)
-
Negative control (DMSO)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of each test compound solution to the appropriate wells. For controls, add 2 µL of DMSO (negative control) or a known inhibitor (positive control).
-
Add 20 µL of Mpro enzyme solution (final concentration, e.g., 0.5 µM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration, e.g., 20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a plate reader.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
Data Analysis: The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Slope of test compound / Slope of negative control)] * 100 IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based cAMP Assay for GPR119 Agonists
Principle: This protocol measures the activation of GPR119 by quantifying the increase in intracellular cAMP levels in HEK293T cells stably expressing the human GPR119 receptor.[5]
Materials and Reagents:
-
HEK293T cells stably transfected with human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Test compounds (3-phenyl-1,2,4-oxadiazole derivatives) dissolved in DMSO
-
Positive control (e.g., a known GPR119 agonist like GSK1292263)[5]
-
Negative control (DMSO)
-
384-well white, flat-bottom plates
Procedure:
-
Seed the GPR119-expressing HEK293T cells into 384-well plates at a density of approximately 10,000 cells per well and incubate overnight.
-
The following day, remove the culture medium and add assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis: The EC50 values, which represent the concentration of a compound that elicits a half-maximal response, are calculated by plotting the cAMP concentration against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: MTT Assay for Antiproliferative Activity
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)[3]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds (3-phenyl-1,2,4-oxadiazole derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
96-well clear, flat-bottom plates
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density (e.g., 5,000 cells per well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100 The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
III. Data Presentation
Table 1: Inhibitory Activity of 3-Phenyl-1,2,4-Oxadiazole Derivatives against SARS-CoV-2 Mpro [4]
| Compound | IC50 (µM) |
| Hit-01 | 46 |
| 16d | 5.27 ± 0.26 |
Table 2: Agonistic Activity of 1,2,4-Oxadiazole Derivatives on GPR119 [5]
| Compound | EC50 (nM) |
| 4p | 20.6 |
| GSK1292263 (Control) | 15.3 |
Table 3: Antiproliferative Activity of 1,2,4-Oxadiazole Derivatives against Cancer Cell Lines [3]
| Compound | Cell Line | IC50 (µM) |
| 14a-d | MCF-7, A549, A375 | 0.12 - 2.78 |
| 17a | MCF-7 | 0.65 |
| 17b | MCF-7 | 2.41 |
| 18a-c | MCF-7, A549, MDA MB-231 | Sub-micromolar |
IV. Visualizations
Caption: High-Throughput Screening Workflow for Drug Discovery.
Caption: GPR119 Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,4-Oxadiazole Derivatives in Agriculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential agricultural applications of 1,2,4-oxadiazole derivatives. The protocols and data presented are intended to guide researchers in the development of novel fungicides, nematicides, and bactericides.
Introduction
The 1,2,4-oxadiazole scaffold is a versatile heterocyclic moiety that has garnered significant interest in agrochemical research due to its broad spectrum of biological activities.[1][2][3] Derivatives of 1,2,4-oxadiazole have demonstrated potent fungicidal, nematicidal, insecticidal, herbicidal, and antibacterial properties.[4][5][6][7] This document outlines synthetic methodologies, presents key biological activity data, and illustrates the proposed mechanisms of action for these promising compounds.
Data Presentation
The following tables summarize the quantitative biological activity data for representative 1,2,4-oxadiazole derivatives from cited literature.
Table 1: Antifungal Activity of 1,2,4-Oxadiazole Derivatives
| Compound | Target Fungi | EC50 (μg/mL) | Reference |
| 4f | Rhizoctonia solani | 12.68 | [4] |
| Fusarium graminearum | 29.97 | [4] | |
| Exserohilum turcicum | 29.14 | [4] | |
| Colletotrichum capsica | 8.81 | [4] | |
| 4q | Rhizoctonia solani | 38.88 | [4] |
| Fusarium graminearum | 149.26 | [4] | |
| Exserohilum turcicum | 228.99 | [4] | |
| Colletotrichum capsica | 41.67 | [4] | |
| F15 | Sclerotinia sclerotiorum | 2.9 | [5][8] |
Table 2: Nematicidal Activity of 1,2,4-Oxadiazole Derivatives
| Compound | Target Nematode | LC50 (μg/mL) | Corrected Mortality (%) at 200 µg/mL | Reference |
| f1 | Aphelenchoides besseyi | 19.0 (at 48h) | - | [9][10] |
| F11 | Meloidogyne incognita | - | 93.2 | [8] |
Table 3: Antibacterial Activity of 1,2,4-Oxadiazole Derivatives against Rice Pathogens
| Compound | Target Bacteria | EC50 (μg/mL) | Reference |
| 5v | Xanthomonas oryzae pv. oryzae (Xoo) | 19.44 | [6] |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 21.78 | [6] | |
| 5r | Xanthomonas oryzae pv. oryzae (Xoo) | 24.14 | [6] |
| 5u | Xanthomonas oryzae pv. oryzae (Xoo) | 28.82 | [6] |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 19.04 | [6] | |
| 5m | Xanthomonas oryzae pv. oryzae (Xoo) | 36.25 | [6] |
| 5x | Xanthomonas oryzae pv. oryzae (Xoo) | 25.37 | [6] |
| 5y | Xanthomonas oryzae pv. oryzae (Xoo) | 28.52 | [6] |
| 5p | Xanthomonas oryzae pv. oryzicola (Xoc) | 31.40 | [6] |
Experimental Protocols
The following are detailed methodologies for the synthesis of 1,2,4-oxadiazole derivatives, adapted from published literature.
Protocol 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Amidoxime Acylation
This widely used method involves the reaction of an amidoxime with a carboxylic acid or its activated form.[4][11]
Materials:
-
Substituted amidoxime
-
Substituted carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted carboxylic acid in anhydrous DMF, add EDCI, HOBt, and TEA.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted amidoxime to the reaction mixture.
-
Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Nitriles and Carboxylic Acids
This protocol describes a one-pot synthesis which can be more efficient.[2]
Materials:
-
Nitrile
-
Hydroxylamine
-
Carboxylic acid
-
Vilsmeier reagent (prepared from POCl₃ in DMF)
-
Dioxane
-
Pyridine
Procedure:
-
Prepare the amidoxime in situ by reacting the nitrile with hydroxylamine.
-
In a separate flask, dissolve the carboxylic acid in a suitable solvent.
-
The O-acylamidoxime precursor can be derived in situ and undergoes intramolecular cyclization in the presence of the Vilsmeier reagent to yield the 1,2,4-oxadiazole.[2]
-
Alternatively, the amidoxime can be reacted with acid chlorides in dioxane with pyridine, followed by refluxing for 12 hours.[12]
-
Monitor the reaction by TLC.
-
Upon completion, pour the mixture into ice water, filter the precipitate, and dry to obtain the product.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for 1,2,4-oxadiazole derivatives.
Proposed Mechanism of Action: SDH Inhibition
Many 1,2,4-oxadiazole derivatives with antifungal activity are proposed to act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][13] SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by 1,2,4-oxadiazole derivatives.
References
- 1. Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. api.jomardpublishing.com [api.jomardpublishing.com]
- 13. [PDF] Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-1,2,4-oxadiazol-5-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-phenyl-1,2,4-oxadiazol-5-ol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
-
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
-
Answer: Low yields can arise from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. Here are key areas to investigate:
-
Purity of Starting Materials: Ensure the benzamidoxime and ethyl chloroformate are pure. Impurities in the starting materials can lead to unwanted side reactions.
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. While various conditions are reported for the synthesis of 1,2,4-oxadiazoles, a reliable method for this specific compound involves the cyclization of O-ethoxycarbonylbenzamidoxime.
-
Moisture: The presence of water can lead to the hydrolysis of the starting materials and intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Issue 2: Presence of Impurities and Side Products
-
Question: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?
-
Answer: A common side product is the uncyclized O-ethoxycarbonylbenzamidoxime intermediate. Its presence indicates that the cyclization reaction has not gone to completion.
-
Incomplete Cyclization: The conversion of the O-acylated intermediate to the final product is a key step. Ensure adequate reaction time and appropriate base concentration to drive the cyclization to completion.
-
Hydrolysis: As mentioned, water can cause hydrolysis of the ester linkage in the intermediate, reverting it to benzamidoxime. Maintaining anhydrous conditions is crucial.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product. What are the recommended purification methods?
-
Answer: Purification of this compound can typically be achieved through recrystallization.
-
Recrystallization: A common and effective method for purifying solid organic compounds. The choice of solvent is critical. For compounds with aromatic and oxadiazole functionalities, ethanol, isopropanol, or mixed solvent systems like ethanol/water are often good starting points for screening. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.[1]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a common starting point for the elution of moderately polar compounds.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds in two stages: acylation of benzamidoxime followed by cyclization. In the case of using ethyl chloroformate, an O-ethoxycarbonylbenzamidoxime intermediate is formed. The subsequent base-catalyzed intramolecular cyclization involves a nucleophilic attack from the nitrogen of the amidoxime onto the carbonyl carbon of the ethoxycarbonyl group, followed by the elimination of ethanol to form the 1,2,4-oxadiazol-5-ol ring.[3]
Q2: Should I use a one-pot or a two-step procedure for the synthesis?
A2: The choice depends on the desired scale and purity requirements.
-
Two-Step Procedure: This involves the isolation and purification of the O-ethoxycarbonylbenzamidoxime intermediate before the cyclization step. This can often lead to higher overall purity of the final product as impurities from the first step can be removed.
-
One-Pot Procedure: This approach combines the acylation and cyclization steps without isolating the intermediate. It is more time and resource-efficient but may require more rigorous purification of the final product. For many applications, a one-pot synthesis can provide satisfactory yields.
Q3: What are the recommended safety precautions for this synthesis?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ethyl chloroformate is corrosive and lachrymatory and should be handled with extreme care. The bases used, such as sodium hydroxide, are corrosive. Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclization of O-Ethoxycarbonylbenzamidoxime
This protocol is adapted from a known process for the synthesis of the target compound.[4]
Materials:
-
O-ethoxycarbonylbenzamidoxime
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium hydroxide (10 g, 0.25 mol) in a mixture of water (600 ml) and ethanol (150 ml).
-
To this solution, add O-ethoxycarbonylbenzamidoxime (27 g, 0.13 mol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Collect the resulting crystals by filtration.
-
Wash the collected crystals with water to obtain the final product.
Data Presentation
The yield of 1,2,4-oxadiazole synthesis is highly dependent on the choice of base and solvent. The following table summarizes a comparison of different bases for a related cyclization reaction, which can serve as a starting point for optimizing the synthesis of this compound.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (2) | Water/Ethanol | Room Temp | 3 | Not specified |
| 2 | K₂CO₃ (2.2) | Dichloromethane | Room Temp | - | 50-75 (for related compounds)[5] |
| 3 | Pyridine | Toluene | Reflux | 5 | 73 (for a related compound)[6] |
Visualizations
Reaction Workflow
Caption: General two-step synthesis pathway for this compound.
Reaction Mechanism
Caption: Proposed mechanism for the base-catalyzed cyclization of O-ethoxycarbonylbenzamidoxime.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-phenyl-1,2,4-oxadiazol-5-ol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-phenyl-1,2,4-oxadiazol-5-ol.
Troubleshooting Guides
This section addresses specific experimental issues, their probable causes, and recommended solutions in a direct question-and-answer format.
Issue 1: Oily or Gummy Crude Product
-
Question: My crude product after synthesis and initial work-up is a sticky oil or gum, not a solid. How can I proceed with purification?
-
Answer: An oily or gummy product often indicates the presence of residual solvents, byproducts, or unreacted starting materials that depress the melting point. The first step is to attempt to solidify the material.
-
Trituration: Stir or grind the crude oil with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Good starting solvents for this are hexanes, diethyl ether, or a cold mixture of ethyl acetate and hexanes.[1] This process can induce crystallization and wash away soluble impurities.
-
Solvent Removal: Ensure high-boiling point solvents used in the reaction (e.g., DMF, DMSO) are thoroughly removed. This can be achieved by dissolving the product in a suitable organic solvent like toluene and evaporating under reduced pressure multiple times (azeotropic removal).[1]
-
Seeding: If you have a small amount of pure, solid this compound, adding a "seed" crystal to the oil can initiate crystallization.
-
Issue 2: Low Yield After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Low recovery during recrystallization is typically due to an inappropriate choice of solvent, using too much solvent, or inefficient cooling.[1][2]
-
Solvent Selection: The ideal solvent should dissolve the compound completely at high temperatures but poorly at room or low temperatures.[2] Conduct small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system.[1]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[2]
-
Maximize Crystallization: After slow cooling to room temperature to ensure the formation of pure crystals, place the flask in an ice bath to maximize precipitation before filtration.[2]
-
Second Crop: Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second, often less pure, crop of crystals.[2]
-
Issue 3: Persistent Impurities After Purification
-
Question: My NMR/LC-MS analysis shows that starting materials (e.g., benzamidoxime, acyl chloride) or byproducts are still present after purification. How can I remove them?
-
Answer: The choice of purification method should target the specific properties of the impurities.
-
Acid/Base Wash: If your crude product is dissolved in an organic solvent like ethyl acetate or DCM, you can perform aqueous washes. A wash with a dilute acid (e.g., 1 M HCl) will remove basic impurities, while a wash with a dilute base (e.g., saturated sodium bicarbonate) will remove acidic impurities, such as unreacted carboxylic acids.[1]
-
Column Chromatography: For impurities with polarities similar to the product, column chromatography is the most effective method.[3] A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired compound from contaminants.[4][5]
-
Boulton-Katritzky Rearrangement: Be aware that 1,2,4-oxadiazoles can sometimes undergo rearrangement, especially under heat or acidic/moist conditions, leading to isomeric impurities.[6] If this is suspected, use neutral, anhydrous conditions for work-up and purification.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification technique for crude this compound?
A1: For most solid organic compounds, recrystallization is an excellent first choice for purification as it is effective at removing small amounts of impurities and can be scaled up easily.[3] If the crude product is an oil or contains multiple impurities of similar polarity, column chromatography may be necessary from the start.[3][7]
Q2: How do I choose between a single-solvent and a two-solvent system for recrystallization?
A2: A single solvent is ideal if you can find one that dissolves your compound well when hot but poorly when cold.[1] If no single solvent has these exact properties, a two-solvent system is used. This involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Re-heating to clarify and then slow cooling will induce crystallization.[1]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: this compound has an acidic hydroxyl group, which can lead to strong binding or degradation on standard silica gel.
-
Deactivate Silica: You can try deactivating the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.5-1%) to your eluent system.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or reverse-phase silica (C18), which may be more compatible with your compound.[8]
Q4: Can I use a phenyl column for HPLC purification of this compound?
A4: Yes, a phenyl column can be an excellent choice for purifying aromatic compounds like this compound. In addition to hydrophobic interactions, phenyl columns provide π-π interactions, which can offer unique selectivity for separating aromatic and positional isomers that may be difficult to resolve on a standard C18 column.[9][10]
Data Presentation
The following table summarizes typical solvent systems that can be used for the purification of this compound and related derivatives. The optimal ratios and resulting purity/yield will need to be determined empirically.
| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Typical Ratios (v/v) | Expected Purity | Notes |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Gradient: 100:0 to 70:30 | >95% | Effective for removing both polar and non-polar impurities.[5] |
| Column Chromatography | Silica Gel | Dichloromethane / Methanol | Gradient: 100:0 to 95:5 | >95% | Useful for more polar compounds or when ethyl acetate is ineffective. |
| Recrystallization | N/A | Ethanol / Water | ~9:1 (or until cloudy) | >98% | A good general-purpose system for moderately polar compounds.[2] |
| Recrystallization | N/A | Isopropanol | N/A (minimal hot solvent) | >98% | Often provides good crystal formation upon cooling.[2] |
| Recrystallization | N/A | Ethyl Acetate / Hexane | ~1:3 (or until cloudy) | >98% | Good for compounds soluble in ethyl acetate but insoluble in hexanes.[1] |
| Preparative HPLC | Phenyl Column | Acetonitrile / Water | Gradient elution | >99% | Provides high selectivity for aromatic compounds and isomer separation.[9] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of isopropanol and heat the mixture to a gentle boil while stirring.[2]
-
Saturation: Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[3]
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of ~0.3 for the desired compound. A common starting point is an ethyl acetate/hexane mixture.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the chromatography column and allow it to settle into a packed bed, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed. This "dry loading" method often results in better separation.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a compressed air line) to begin flowing the solvent through the column.[7]
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes). Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. ijacskros.com [ijacskros.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. uhplcs.com [uhplcs.com]
Technical Support Center: 3-Phenyl-1,2,4-oxadiazol-5-ol In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-phenyl-1,2,4-oxadiazol-5-ol during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?
A1: Precipitation of this compound in aqueous buffers is a common issue due to its poor water solubility, a characteristic often associated with heterocyclic compounds bearing aryl substituents. The primary causes include:
-
Low Intrinsic Aqueous Solubility: The compound likely has a low inherent ability to dissolve in water.
-
Solvent Carryover: When adding the compound from a concentrated stock solution (typically in DMSO), the final concentration of the organic solvent in the assay buffer may be insufficient to maintain solubility.
-
pH of the Assay Buffer: As this compound is predicted to be a weak acid due to its hydroxyl group, its solubility is highly dependent on the pH of the medium. In neutral or acidic buffers, the compound will be in its less soluble, non-ionized form.
-
Temperature Effects: Changes in temperature during the experiment can affect solubility.
Q2: What is the first step I should take to address the solubility issue?
A2: The first step is to determine the nature of the solubility issue. It is recommended to perform a kinetic solubility assessment to understand the concentration at which the compound begins to precipitate under your specific experimental conditions. This will help you determine if you are working above the solubility limit of the compound in your assay medium.
Q3: What are the common methods to increase the solubility of this compound for in vitro assays?
A3: Several methods can be employed to enhance the solubility of this compound:
-
pH Adjustment: Increasing the pH of the buffer can deprotonate the hydroxyl group, forming a more soluble salt.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) in your final assay medium can increase solubility.
-
Inclusion of Solubilizing Agents: Surfactants or cyclodextrins can be used to encapsulate the compound and increase its apparent solubility.
Q4: How do I choose the right solubilization strategy?
A4: The choice of strategy depends on the requirements of your specific in vitro assay:
-
Cell-based assays: The chosen method must not be cytotoxic at the concentrations used. It is crucial to include appropriate vehicle controls in your experiments.
-
Enzyme assays: The solubilizing agent should not interfere with enzyme activity. For example, some surfactants can denature proteins.
-
Binding assays: The method should not interfere with the binding of the compound to its target.
It is often a process of empirical testing to find the optimal conditions for your experiment.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High final concentration | Perform a serial dilution of your compound in the assay buffer to determine the concentration at which it remains soluble. | Identification of the maximum soluble concentration under your current conditions. |
| Insufficient co-solvent | Prepare your final dilution in an assay buffer containing a slightly higher percentage of the co-solvent used for your stock solution (e.g., increase final DMSO from 0.5% to 1%). Ensure to test the vehicle for toxicity. | The compound remains in solution at the desired concentration. |
| Unfavorable pH | If your assay allows, increase the pH of the buffer incrementally (e.g., from pH 7.4 to 8.0) to favor the more soluble, ionized form of the compound. | The compound dissolves and remains in solution. |
Issue 2: Compound is initially soluble but precipitates over the course of the experiment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Time-dependent precipitation | This indicates that you are working with a supersaturated solution. Consider using a solubilizing agent like a cyclodextrin to form a stable inclusion complex. | The compound remains in solution for the duration of the experiment. |
| Temperature fluctuations | Ensure your experiment is conducted at a constant temperature. If moving between different temperatures (e.g., from room temperature to 37°C), pre-warm all solutions. | Consistent solubility is maintained throughout the experiment. |
| Interaction with other components | Components of your assay medium (e.g., proteins in serum) may be causing the compound to precipitate. Try reducing the concentration of these components if possible, or test solubility in a simpler buffer first. | Identification of the interfering component and optimization of the assay medium. |
Data Presentation: Illustrative Solubility Enhancement
The following tables provide examples of how different solubilization methods can improve the aqueous solubility of a poorly soluble compound like this compound. Note: These are illustrative values and actual results should be determined experimentally.
Table 1: Effect of pH on Aqueous Solubility
| pH | Predicted Predominant Form | Illustrative Solubility (µg/mL) |
| 5.0 | Neutral | < 1 |
| 7.4 | Mostly Neutral | 5 - 10 |
| 8.5 | Mostly Ionized (Anionic) | 50 - 100 |
| 9.5 | Ionized (Anionic) | > 200 |
Table 2: Effect of Co-solvents on Solubility in PBS (pH 7.4)
| Co-solvent | Concentration in PBS (% v/v) | Illustrative Solubility (µg/mL) |
| None | 0 | 5 |
| DMSO | 1 | 25 |
| DMSO | 2 | 60 |
| Ethanol | 5 | 40 |
| PEG 400 | 5 | 75 |
Table 3: Effect of Cyclodextrins on Solubility in PBS (pH 7.4)
| Cyclodextrin | Concentration (mM) | Illustrative Solubility (µg/mL) |
| None | 0 | 5 |
| HP-β-CD | 5 | 80 |
| HP-β-CD | 10 | 150 |
| SBE-β-CD | 5 | 120 |
| SBE-β-CD | 10 | 250 |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination using Nephelometry
This protocol provides a high-throughput method to determine the concentration at which a compound begins to precipitate from a solution.[1]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a clear 96-well assay plate.
-
Addition of Aqueous Buffer: Add the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the final desired compound concentrations.
-
Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a sharp increase in light scattering is observed is considered the kinetic solubility.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.[2][3]
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure there is undissolved solid material.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation of Solid: After incubation, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Visualizations
References
Technical Support Center: Optimizing 1,2,4-Oxadiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to overcome common challenges in the synthesis of 1,2,4-oxadiazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, offering probable causes and recommended solutions in a direct question-and-answer format.
Question: My reaction has a low yield or is not producing the desired 1,2,4-oxadiazole. What are the common causes?
Answer: Low or no yield is a frequent issue stemming from several potential problems, primarily related to the starting materials or the two key stages of the reaction: O-acylation and cyclodehydration.
-
Starting Material Integrity: Ensure the amidoxime and acylating agent are pure and dry. The presence of moisture can lead to hydrolysis of intermediates and side products.[1]
-
Inefficient Acylation: The initial formation of the O-acylamidoxime intermediate is crucial. If using a carboxylic acid, ensure your coupling agent (e.g., EDC, CDI, DCC) is active and used under appropriate conditions.[2]
-
Failed Cyclization: The most common bottleneck is the cyclodehydration of the O-acylamidoxime intermediate.[1][3] This step often requires forcing conditions.
-
Thermal Cyclization: Ensure adequate heating. Refluxing in a high-boiling solvent like toluene or xylene may be necessary.[1]
-
Base-Mediated Cyclization: The choice of base and solvent is critical. Strong, non-nucleophilic bases like TBAF in anhydrous THF are effective.[4] Superbase systems such as NaOH/DMSO can also promote cyclization, sometimes even at room temperature.[5][6]
-
Caption: Troubleshooting workflow for low-yield 1,2,4-oxadiazole synthesis.
Question: I've isolated the O-acylamidoxime intermediate, but it won't cyclize. What should I do?
Answer: This indicates that the energy barrier for the cyclodehydration step has not been overcome.[1] You need to employ more effective cyclization conditions.
-
Increase Temperature: If using a thermal method, switch to a higher boiling point solvent (e.g., from toluene to xylene) or increase the reaction time.
-
Change Reagents: Switch to a more potent cyclization agent. If pyridine is ineffective, tetrabutylammonium fluoride (TBAF) in THF is a common and powerful alternative.[4][6]
-
Microwave Irradiation: Microwave-assisted synthesis can often promote difficult cyclizations by providing rapid and efficient heating.[1][6]
Question: My purification is difficult because the product co-elutes with starting materials or byproducts. How can I improve separation?
Answer: Co-elution is a common challenge, especially with polar starting materials like amidoximes.[7]
-
Solvent System Optimization: Systematically vary the polarity of your eluent for column chromatography. Using a gradient elution can often resolve closely running spots.
-
Liquid-Liquid Extraction: A thorough aqueous workup can remove many polar impurities. Wash the organic layer with a mild acid to remove basic impurities (like pyridine) and a mild base (like saturated sodium bicarbonate) to remove acidic impurities (like unreacted carboxylic acid).[5][7]
-
Trituration/Recrystallization: If the crude product is a solid, trituration with a solvent in which the impurities are soluble but the product is not (e.g., a hexanes/ethyl acetate mixture) can be very effective.[7] If the product is crystalline, recrystallization is an excellent purification method.
Question: My final product seems to be rearranging or decomposing over time. What is happening?
Answer: Some 3,5-disubstituted 1,2,4-oxadiazoles can undergo a thermal or acid-catalyzed rearrangement known as the Boulton-Katritzky rearrangement.[1] This is more likely if the substituents can stabilize the rearranged product. To minimize this, ensure you use neutral, anhydrous conditions for your workup and purification. Store the final compound in a dry, cool, and dark environment.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,4-oxadiazoles?
A1: The two most prevalent strategies are the acylation of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[5][6]
-
Amidoxime Route: This involves reacting an amidoxime with an acylating agent (like an acyl chloride, carboxylic acid, or ester) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration.[5] This is often preferred due to the wide availability of starting materials.
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile. A major challenge with this route is the potential for the nitrile oxide to dimerize, forming a furoxan byproduct.[1][6]
Caption: Overview of common synthetic pathways from amidoximes.
Q2: Can I run the synthesis as a one-pot reaction?
A2: Yes, several one-pot procedures have been developed to improve efficiency.[3][8] These methods combine the acylation and cyclization steps without isolating the intermediate. Methods employing superbase conditions (NaOH/DMSO) or coupling agents like Vilsmeier reagent or CDI are often performed as one-pot syntheses, which can save time and potentially increase overall yield by avoiding losses during intermediate purification.[6][9]
Q3: How do I choose the best base and solvent for the cyclization step?
A3: The choice depends on the stability of your substrate and the desired reaction conditions.
-
For robust substrates: Heating in pyridine is a classical method.[5]
-
For milder conditions: TBAF in anhydrous THF is highly effective and often works at room temperature.[4]
-
For one-pot room temperature synthesis: Superbase systems like NaOH/DMSO or KOH/DMF are excellent choices, though they may not be compatible with base-sensitive functional groups.[4][6] Aprotic solvents are generally preferred for base-catalyzed cyclizations.[1]
Q4: Is microwave irradiation a good option for this synthesis?
A4: Absolutely. Microwave irradiation is an effective technique for accelerating the synthesis, particularly the cyclodehydration step.[6] It can significantly reduce reaction times from hours to minutes and may improve yields in difficult cases.[1]
Quantitative Data Summary
The choice of synthetic method significantly impacts reaction time and yield. The following table summarizes quantitative data for several common methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes.
| Method | Acylating Agent | Reagents/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Classical Tiemann & Krüger | Acyl Chloride | Pyridine, Reflux | 6-12 hours | Low | [5] |
| TBAF Catalyzed | Acyl Chloride | TBAF, THF, Room Temp. | 1-72 hours | <5 - 98% | [4][6] |
| Superbase Mediated | Carboxylic Acid Ester | NaOH (powder), DMSO, Room Temp. | 4-24 hours | 11 - 90% | [5][6] |
| Vilsmeier Reagent | Carboxylic Acid | Vilsmeier Reagent | Not Specified | 61 - 93% | [5][6] |
| CDI Mediated | Carboxylic Acid | 1,1'-Carbonyldiimidazole (CDI) | Not Specified | Good | [2][9] |
| Microwave-Assisted | Acyl Chloride | Silica Gel Support, MW Irradiation | 10-30 min | Good | [1] |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis via Amidoxime Acylation (Tiemann & Krüger Method) [5]
This protocol involves the reaction of an amidoxime with an acyl chloride using pyridine as both a solvent and a base.
-
Reaction Setup: Dissolve the substituted amidoxime (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acylation: Add the substituted acyl chloride (1.1 eq) dropwise to the cooled solution with stirring.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis in a Superbase Medium [5][6]
This modern protocol allows for the synthesis at room temperature without isolating the intermediate.
-
Reaction Setup: In a flask, prepare a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Addition of Reactants: To this suspension, add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry.
-
If no precipitate forms, extract the aqueous mixture three times with ethyl acetate.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Phenyl-1,2,4-oxadiazol-5-ol for Experimental Use
Welcome to the technical support center for 3-phenyl-1,2,4-oxadiazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and application.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to tautomerism and pH-dependent degradation. The 5-hydroxy group can exist in equilibrium with its keto tautomer, 3-phenyl-4H-1,2,4-oxadiazol-5-one. Additionally, the 1,2,4-oxadiazole ring is known to have a low level of aromaticity and a relatively weak O-N bond, making it susceptible to cleavage under certain conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of the 1,2,4-oxadiazole ring is highly dependent on pH. For some derivatives, maximum stability is observed in a pH range of 3-5.[1][2] At low pH (<3), the N-4 atom of the oxadiazole ring can be protonated, leading to nucleophilic attack and ring opening to form an aryl nitrile degradation product.[1] At high pH (>7), nucleophilic attack on the methine carbon can also lead to ring cleavage.[1] Therefore, maintaining a slightly acidic pH is crucial for maximizing the compound's stability in solution.
Q3: What are the best practices for storing this compound?
A3: For long-term storage, this compound should be stored as a solid in a tightly sealed container at low temperatures (-20°C is recommended) and protected from light and moisture. For short-term storage in solution, use a slightly acidic buffer (pH 3-5) and store at 4°C. Avoid prolonged storage in solution, especially at room temperature or in alkaline or strongly acidic conditions.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results are often due to the degradation of the compound. Ensure that your stock solutions are freshly prepared in a suitable buffer (pH 3-5). If you are using aqueous solutions, be mindful of the potential for hydrolysis over time, even at neutral pH. It is advisable to perform a quick purity check of your stock solution using a suitable analytical method like HPLC if you suspect degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period in solution. | pH-dependent hydrolysis of the 1,2,4-oxadiazole ring. | Prepare fresh solutions for each experiment in a buffer with a pH between 3 and 5. Store stock solutions at 4°C for no longer than a few days. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of the compound due to thermal, photolytic, or oxidative stress. | Protect the compound from light by using amber vials. Avoid high temperatures during sample preparation and storage. If oxidative degradation is suspected, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon). |
| Poor solubility in aqueous buffers. | The compound may have limited aqueous solubility, especially at a pH where it is most stable. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Variability between different batches of the compound. | Differences in purity or the presence of residual solvents from synthesis. | Characterize each new batch of the compound thoroughly using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis) to confirm its identity and purity before use. |
Quantitative Data on Stability
Table 1: Example of Forced Degradation Data for an Oxadiazole Derivative
| Stress Condition | Parameters | Duration | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 65.28% |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | 29.36% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 41.58% |
| Thermal Degradation | 60°C | 24 hours | 47.58% |
| Humidity Degradation | 75% RH | 7 days | 56.28% |
| Photodegradation | UV-VIS light | 7 days | Resistant |
Data adapted from a study on a 1,3,4-oxadiazole derivative and should be considered as illustrative.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
At regular intervals, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At regular intervals, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Keep a sample of the solid compound in an oven at 60°C for 24 hours.
-
Prepare a solution of the compound in a suitable solvent and keep it at 60°C for 24 hours.
-
Analyze the samples at the end of the exposure period.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples.
-
3. Analytical Method:
-
A stability-indicating HPLC method should be developed and validated. A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of a mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Detection can be performed using a photodiode array (PDA) detector to monitor for the emergence of degradation products and to assess peak purity.
Visualizations
Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium between the hydroxy and keto forms of the compound.
General Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting forced degradation studies.
Hypothetical Signaling Pathway Inhibition
Some 1,2,4-oxadiazole derivatives have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways.[3][4] The following diagram illustrates a simplified p38 MAPK signaling cascade.
Caption: Simplified p38 MAPK signaling pathway with a hypothetical point of inhibition.
References
minimizing by-product formation in 1,2,4-oxadiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles. Our focus is to help you address common challenges, particularly the formation of by-products, and to provide actionable solutions for achieving high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in my 1,2,4-oxadiazole synthesis?
A1: Low yields in 1,2,4-oxadiazole synthesis often stem from incomplete cyclization of the O-acyl amidoxime intermediate or its cleavage.[1] The cyclization step can be challenging and may require forcing conditions, such as elevated temperatures (refluxing in toluene or xylene) or the use of potent, non-nucleophilic bases like TBAF in dry THF or superbase systems like NaOH/DMSO.[1][2] Additionally, the presence of incompatible functional groups, such as unprotected hydroxyl (-OH) or amino (-NH2) groups, can inhibit the desired reaction.[1] The choice of solvent is also critical; aprotic solvents like DMF, THF, and MeCN generally yield better results than protic solvents such as water or methanol.[1]
Q2: I am observing a major by-product with a mass corresponding to the hydrolyzed O-acyl amidoxime. What is happening and how can I prevent it?
A2: This indicates that the O-acyl amidoxime intermediate is forming but then cleaving instead of cyclizing.[1] This is a common side reaction, particularly in the presence of water or protic solvents, or with prolonged heating.[1] To minimize this, it is crucial to use anhydrous conditions and to optimize the reaction time and temperature for the cyclodehydration step.[1] If a base is used, ensure it is thoroughly dried.
Q3: My final product appears to be rearranging over time or during purification. What could be the cause?
A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement. This is particularly common for 3,5-disubstituted derivatives with a saturated side chain and can be triggered by heat, acid, or moisture.[1] To prevent this, use neutral, anhydrous conditions for your workup and purification, and store the final compound in a dry environment.[1]
Q4: When using a 1,3-dipolar cycloaddition approach, I'm getting a significant amount of a dimerized by-product. How can I favor the formation of the 1,2,4-oxadiazole?
A4: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a frequent competing reaction in 1,3-dipolar cycloadditions.[1] To promote the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile instead of another molecule of itself.[1]
Q5: How can I distinguish between the desired 1,2,4-oxadiazole and a 1,3,4-oxadiazole regioisomer?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In ¹³C NMR, the chemical shifts of the two carbon atoms in the 1,2,4-oxadiazole ring are distinct, typically appearing between 167-176 ppm for C3 and C5 in 3,5-disubstituted derivatives.[3] In contrast, symmetrically substituted 1,3,4-oxadiazoles will show a single signal for the equivalent C2 and C5 carbons at around 164-166 ppm.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Symptom | Probable Cause | Recommended Solution |
| No conversion of starting materials | Inactive coupling agent or base | Verify the activity and purity of your coupling agents and bases. Use freshly opened or properly stored reagents. |
| Incompatible functional groups | Protect reactive groups like -OH and -NH2 on your starting materials before the reaction.[1] | |
| Poor choice of solvent | Switch to an anhydrous aprotic solvent such as DMF, THF, DCM, or MeCN for base-catalyzed cyclizations.[1] | |
| O-acyl amidoxime intermediate forms but does not cyclize | Insufficiently forcing cyclization conditions | Increase the reaction temperature or switch to a more potent cyclization agent (e.g., from thermal conditions to a strong base like TBAF or NaOH/DMSO).[1][2] |
Issue 2: Formation of Key By-products
| By-product Observed | Probable Cause | Recommended Solution |
| Hydrolyzed O-acyl amidoxime | Presence of water; prolonged heating | Ensure strictly anhydrous conditions. Minimize reaction time and temperature for the cyclization step.[1] |
| Boulton-Katritzky rearrangement product | Use of acid, heat, or moisture during workup or storage | Employ neutral, anhydrous workup and purification conditions. Store the product in a dry environment.[1] |
| Furoxan (nitrile oxide dimer) | Dimerization of the nitrile oxide intermediate in 1,3-dipolar cycloaddition | Use the nitrile substrate as the solvent or in large excess to favor the intermolecular reaction.[1] |
| 1,3,4-Oxadiazole isomer | Photochemical rearrangement of 3-amino-1,2,4-oxadiazoles | Protect the reaction and product from light, especially if using photochemical methods. Avoid harsh basic conditions during workup.[1][4] |
| N-acylated amidoxime | Competing N-acylation alongside the desired O-acylation | Optimize the base and solvent system. A superbase medium like NaOH/DMSO at room temperature can improve selectivity.[3] Using a carboxylic acid with a coupling agent may offer better control than highly reactive acyl chlorides.[3] |
Quantitative Data Summary
The choice of reagents and reaction conditions significantly impacts the yield of 1,2,4-oxadiazoles. The following tables summarize the effects of different coupling agents, bases, and solvents.
Table 1: Effect of Coupling Agents and Bases on Yield
| Coupling Agent | Base | Solvent | Temperature | Yield |
| CDI | NaOH | DMSO | Room Temp | Good to Excellent |
| Ethyl Chloroformate | TEA or Pyridine | - | - | Moderate |
| T3P | TEA | - | ~80 °C | Excellent (87-97%)[5] |
| EDC, DCC, TBTU | - | DMF or Pyridine | Reflux | Variable |
| None (from ester) | NaOH | DMSO | Room Temp | Good (up to 90%)[5] |
| None (from acyl chloride) | K₂CO₃ | Toluene | Reflux | Good (70-79%)[6] |
Yields are generalized from literature; "Excellent" >90%, "Good" 70-89%, "Moderate" 50-69%.[1]
Table 2: Comparison of One-Pot vs. Two-Step Procedures
| Method | Advantages | Disadvantages | Typical Conditions |
| Two-Step Synthesis | Allows for isolation and purification of the O-acyl amidoxime intermediate, which can be useful for complex substrates. | More time-consuming and requires an additional purification step. | 1. Acylation (e.g., acyl chloride, pyridine). 2. Cyclodehydration (e.g., reflux in toluene). |
| One-Pot Synthesis | More efficient and operationally simpler.[7] | May be less suitable for sensitive substrates; optimization of conditions for both steps simultaneously can be challenging. | Amidoxime, acylating agent, and base/catalyst are combined (e.g., NaOH/DMSO at room temperature).[2][3] |
Visualized Workflows and Pathways
Below are diagrams illustrating key processes in 1,2,4-oxadiazole synthesis to aid in understanding and troubleshooting.
Caption: General reaction pathway for 1,2,4-oxadiazole synthesis.
Caption: Troubleshooting workflow for low product yield.
Caption: Comparison of one-pot and two-step experimental workflows.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
This protocol is adapted for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature.[3][8]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Water (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in anhydrous DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the substrates.[2][5]
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted, Silica-Supported Cyclization
This protocol describes the acylation of an amidoxime followed by a microwave-assisted cyclodehydration on a solid support.[1][9]
Materials:
-
Benzamidoxime (1.14 mmol)
-
Dry Potassium Carbonate (2.53 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Acyl Chloride (e.g., 3-aryl-acryloyl chloride)
-
Silica Gel (60-120 mesh)
-
Microwave Reactor
-
Ethyl acetate/Hexane (for elution)
Procedure:
-
Acylation: To a sealed vessel under a dry nitrogen atmosphere, add the benzamidoxime and dry potassium carbonate in anhydrous DCM. Add a solution of the acyl chloride in anhydrous DCM dropwise while stirring at room temperature. Monitor the reaction by TLC until the starting materials are consumed.[1][9]
-
Silica Support: Once acylation is complete, add 1 g of silica gel to the reaction mixture. Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Microwave Cyclization: Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor. Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.[1][9]
-
Workup and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane). Further purification can be achieved by column chromatography or recrystallization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 3-Phenyl-1,2,4-oxadiazol-5-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 3-phenyl-1,2,4-oxadiazol-5-ol. The information is presented in a question-and-answer format to directly address potential challenges during laboratory experiments and large-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited laboratory-scale synthesis involves the cyclization of an amidoxime precursor. A common method is the reaction of o-ethoxycarbonylbenzamidoxime with a base such as sodium hydroxide in a solvent mixture like water and ethanol.[1] The reaction is typically stirred at room temperature for several hours, followed by neutralization with an acid to precipitate the product.
Q2: What are the key safety concerns when handling reagents for this synthesis?
Q3: How can I purify the crude this compound?
A3: Common purification techniques for oxadiazole derivatives include recrystallization and column chromatography. For this compound, a typical laboratory procedure involves collecting the precipitated crystals after neutralization and washing them with water.[1] For higher purity, recrystallization from a suitable solvent or solvent mixture would be the next step. If impurities are difficult to remove by crystallization, column chromatography can be employed.
Troubleshooting Guides
Low Product Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yield in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide:
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Ensure the starting o-ethoxycarbonylbenzamidoxime is fully dissolved or adequately suspended. - Increase the reaction time and monitor progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize the base concentration; an insufficient amount of base can lead to an incomplete reaction. |
| Side Reactions | - The amidoxime starting material or the oxadiazole product may be susceptible to degradation under harsh basic or acidic conditions. Consider using a milder base or carefully controlling the rate of addition during neutralization. |
| Product Loss During Workup | - Ensure the pH during neutralization is optimal for complete precipitation of the product. - Minimize the amount of solvent used for washing the filtered product to avoid redissolving it. Use a cold solvent for washing. |
| Impure Starting Materials | - Verify the purity of the o-ethoxycarbonylbenzamidoxime before starting the reaction. Impurities can interfere with the cyclization process. |
Product Purity Issues
Q5: My final product is impure. What are the likely side products and how can I minimize them?
A5: While specific side products for this reaction are not extensively documented, general side reactions in oxadiazole synthesis can include the formation of dimers or isomers. To address purity issues:
-
Optimize Reaction Conditions: Adjusting the temperature and reaction time can help minimize the formation of byproducts. Running the reaction at a lower temperature for a longer duration might improve selectivity.
-
Purification Strategy: If impurities persist, a multi-step purification process may be necessary. This could involve an initial crystallization followed by column chromatography. Selecting the right solvent system for both techniques is critical.
Experimental Protocols
Laboratory-Scale Synthesis of this compound[1]
This protocol is adapted from a known literature procedure.
Materials:
-
o-Ethoxycarbonylbenzamidoxime
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Ethyl alcohol (EtOH)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium hydroxide (10 g, 0.25 mol) in a mixture of water (600 ml) and ethyl alcohol (150 ml).
-
To this solution, add o-ethoxycarbonylbenzamidoxime (27 g, 0.13 mol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid until precipitation of the product is complete.
-
Collect the resulting crystals by filtration.
-
Wash the collected crystals with water.
-
Dry the purified this compound.
Scaling Up Production
Q6: What are the main challenges when scaling up the production of this compound?
A6: Scaling up this synthesis presents several challenges that are not always apparent at the lab scale. These include:
-
Heat Management: The neutralization step is exothermic. On a large scale, inefficient heat dissipation can lead to localized temperature increases, potentially causing product degradation or the formation of side products. A jacketed reactor with controlled cooling is essential.
-
Mixing Efficiency: Ensuring homogeneous mixing in a large reactor is critical for a consistent reaction rate and to avoid localized high concentrations of reagents, especially during the addition of the acid for neutralization.
-
Solid Handling: The product is a solid that precipitates out of the solution. Handling large quantities of wet solids, including filtration and drying, requires appropriate industrial equipment like filter presses or centrifugal dryers.
-
Process Safety: A thorough thermal hazard evaluation is crucial before scaling up to understand the thermal stability of the product and any potential for runaway reactions.
Q7: Are there alternative synthesis methods more suitable for large-scale production?
A7: For large-scale production, continuous flow synthesis is an increasingly popular alternative to batch processing for the synthesis of heterocyclic compounds like oxadiazoles.[4][5]
Advantages of Flow Synthesis for Scale-Up:
| Factor | Benefit in Flow Synthesis |
| Heat Transfer | Excellent heat transfer due to high surface-area-to-volume ratio in microreactors, allowing for better temperature control of exothermic reactions. |
| Mixing | Rapid and efficient mixing, leading to improved reaction kinetics and selectivity. |
| Safety | Smaller reaction volumes at any given time reduce the risk associated with hazardous reactions or thermally unstable compounds. |
| Scalability | Scaling up can often be achieved by running the process for a longer duration ("numbering up") rather than using larger reactors. |
| Automation | Flow processes are more amenable to automation, leading to better process control and reproducibility. |
A potential flow process for this compound could involve pumping the reactant streams through a heated or cooled static mixer or a packed-bed reactor, followed by in-line quenching and separation.[4]
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Oxadiazole-Bridged Polynitropyrazole Energetic Materials with Enhanced Thermal Stability and Low Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in biological assay results with 3-phenyl-1,2,4-oxadiazol-5-ol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-phenyl-1,2,4-oxadiazol-5-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address inconsistencies and other issues you might encounter during your experiments.
Disclaimer
Direct experimental data for this compound is limited in publicly available literature. The information, quantitative data, and protocols provided herein are based on data for structurally related 1,2,4-oxadiazole derivatives and general principles of small molecule screening. This guide should be used for informational and troubleshooting purposes, and we recommend validating all experimental conditions for your specific assay.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of 1,2,4-oxadiazole derivatives?
A1: Derivatives of the 1,2,4-oxadiazole scaffold have been reported to exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects. For instance, various derivatives have shown inhibitory activity against enzymes like histone deacetylase 1 (HDAC1), glycogen synthase kinase 3β (GSK-3β), and the main protease of SARS-CoV-2.
Q2: What are the key physicochemical properties of this compound to consider?
Q3: How should I prepare a stock solution of this compound?
A3: The recommended first step is to prepare a high-concentration stock solution in an organic solvent. 100% Dimethyl Sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of compounds. A stock concentration of 10-20 mM is typical. When preparing your working solutions, be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity. It is generally recommended to keep the final DMSO concentration at or below 0.5%.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Recommended Action |
| Compound Precipitation | - Visually inspect your assay plate for any signs of precipitation after adding the compound. - Perform a solubility test of the compound in your final assay buffer. - Decrease the final concentration of the compound. - Increase the final percentage of DMSO (if your assay allows, typically up to 0.5%). |
| Compound Instability | - Prepare fresh dilutions of the compound from your stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. - Assess the stability of the compound in your assay buffer over the time course of your experiment. |
| Pipetting Errors | - Ensure your pipettes are properly calibrated. - Use a consistent pipetting technique, especially for serial dilutions. - For multi-well plates, consider using a multichannel pipette to minimize well-to-well variability. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Fill the outer wells with a buffer or sterile water to maintain humidity. |
Issue 2: High Background Signal or False Positives
| Potential Cause | Recommended Action |
| Compound Autofluorescence | - If using a fluorescence-based assay, measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths used. - If the compound is fluorescent, consider using a different assay with an alternative detection method (e.g., luminescence or absorbance). |
| Assay Interference | - Some heterocyclic compounds are known as Pan-Assay Interference Compounds (PAINS) and can interfere with assays through various mechanisms like redox activity or aggregation. - Perform a counter-screen without the target enzyme or cells to see if the compound still produces a signal. - Test the compound in an orthogonal assay that measures the same biological endpoint but uses a different detection technology. |
| Contamination | - Ensure all reagents and cell cultures are free from microbial contamination. - Use sterile techniques throughout the experimental procedure. |
Issue 3: Low or No Biological Activity
| Potential Cause | Recommended Action |
| Incorrect Compound Concentration | - Verify the concentration of your stock solution. - Test a wider range of concentrations in your dose-response experiment. |
| Poor Cell Health | - Perform a cell viability assay (e.g., Trypan Blue exclusion) to ensure your cells are healthy before starting the experiment. - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Inactive Compound Batch | - If possible, verify the identity and purity of your compound batch using analytical methods such as NMR or LC-MS. - Consider sourcing the compound from a different supplier. |
Quantitative Data for 1,2,4-Oxadiazole Derivatives (for reference)
The following table summarizes the reported biological activities of various 1,2,4-oxadiazole derivatives. Note: This data is not for this compound but for related compounds.
| Compound/Derivative | Assay Type | Target/Cell Line | Reported Activity (e.g., IC₅₀) |
| 1,2,4-oxadiazole linked imidazopyrazine derivatives | Cytotoxicity | MCF-7, A-549, A-375 | IC₅₀ values ranging from 0.22 µM to 1.56 µM |
| 1,2,4-oxadiazole-isoxazole linked quinazoline derivatives | Anticancer | MCF-7, MDA MB-231, A549, DU-145 | IC₅₀ values as low as 0.011 µM |
| 3-phenyl-1,2,4-oxadiazole derivatives | Enzyme Inhibition | SARS-CoV-2 Main Protease | IC₅₀ value of 5.27 µM for the most potent derivative |
| 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives | Enzyme Inhibition | GSK-3β | IC₅₀ values as low as 0.19 µM |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of a compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.[1]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
HDAC1 Inhibitor Screening Assay (Fluorometric)
This is a general protocol for a fluorometric assay to screen for HDAC1 inhibitors.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer
-
HDAC substrate (e.g., a fluorogenic acetylated peptide)
-
Developer solution
-
Trichostatin A (as a positive control inhibitor)
-
This compound
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and Trichostatin A in HDAC assay buffer.
-
Dilute the HDAC1 enzyme and the substrate to their working concentrations in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, your test compound or control, and the diluted HDAC1 enzyme.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Signal Development:
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow the fluorescent signal to develop.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of your test compound relative to the controls.
-
Visualizations
Experimental Workflow for Screening this compound
Caption: General experimental workflow for screening this compound for effects on cell viability.
Simplified GSK-3β Signaling Pathway
Caption: Simplified overview of the GSK-3β signaling pathway and the hypothetical inhibitory role of this compound.
References
Validation & Comparative
Validating the In Vivo Biological Activity of 3-Phenyl-1,2,4-oxadiazol-5-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vivo Efficacy of Oxadiazole Derivatives
The following table summarizes the in vivo anti-inflammatory and anticonvulsant activities of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, providing a quantitative comparison with standard drugs. This data is crucial for establishing benchmarks when evaluating the potential of 3-phenyl-1,2,4-oxadiazol-5-ol.
| Compound Class | Specific Derivative(s) | Animal Model | Assay | Key Findings | Standard Drug | Reference |
| Flurbiprofen-based Oxadiazoles | Compound 10 | Mice | Carrageenan-induced paw edema | 88.33% edema inhibition | Flurbiprofen (90.01% inhibition) | [5] |
| 2,5-disubstituted 1,3,4-oxadiazoles | Compounds AB2, AB3, AB5, AB7 | Rats | Carrageenan-induced paw edema | "Very good anti-inflammatory activity" at 100 mg/kg | Diclofenac Sodium | [6] |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Compounds 21c and 21i | Rats | Carrageenan-induced paw edema | 59.5% and 61.9% anti-inflammatory effect, respectively | Indomethacin (64.3% effect) | [7] |
| Newer Oxadiazole Analogues | Compound C1 | Not Specified | Anticonvulsant Activity | "Profound anticonvulsant activity" | Not Specified | [8] |
| Diphenyl 1,3,4-oxadiazole derivatives | Compound 7i | Not Specified | Sedation, muscle relaxation, anxiolytic | Highest impact among tested compounds | Not Specified | [9] |
| 3,5-diaryl-1,2,4-oxadiazole derivatives | Not Specified | Mice | Ehrlich Ascites Carcinoma (EAC) model | Significantly reduced tumor volume and increased lifespan | Not Specified | [10] |
Experimental Protocols for In Vivo Validation
Detailed methodologies are critical for reproducible and comparable results. The following are common in vivo protocols used to assess the biological activities of oxadiazole derivatives.
Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory)
This is a widely used model to evaluate acute inflammation.
-
Animal Model: Wistar rats or ICR mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Compound Administration: The test compound (e.g., this compound) and the standard drug (e.g., Indomethacin, Diclofenac) are administered orally or intraperitoneally at a specified dose (e.g., 20 mg/kg or 100 mg/kg body weight).[6][7] The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the hind paw of each animal.
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 30, 60, 120, and 180 minutes) after carrageenan injection.[6]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Mouse Peritonitis Model (Antibacterial)
This model assesses the efficacy of antibacterial compounds in a systemic infection.
-
Animal Model: ICR outbred mice are often used to provide a heterogeneous population, mimicking the human situation.[1]
-
Infection: Mice are infected, for example, with a specific strain of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).
-
Treatment: The test compounds are administered to the infected mice.
-
Endpoint: The primary endpoint is the survival rate of the treated mice compared to a control group.[1]
Potential Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial in drug development. For oxadiazole derivatives, several signaling pathways have been implicated in their biological activities. Molecular docking studies often precede in vivo testing to predict binding affinities.
Potential Anti-Inflammatory Signaling Pathway
Many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes. Molecular docking studies on active oxadiazole derivatives have shown stable interactions with the COX-2 binding site, similar to standard drugs like flurbiprofen.[5]
Caption: Potential inhibition of the COX-2 signaling pathway.
General In Vivo Validation Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel compound like this compound.
Caption: A typical workflow for in vivo compound validation.
Conclusion
While direct in vivo experimental data for this compound is pending, the extensive research on related oxadiazole derivatives provides a solid foundation for its evaluation. The comparative data and established protocols outlined in this guide offer a strategic approach for researchers to validate its biological activity. Based on the activities of analogous compounds, promising areas for investigation include its anti-inflammatory, analgesic, anticonvulsant, and antibacterial potential.[4][11][12] The provided workflows and pathway diagrams serve as a roadmap for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, in vivo Biological Evaluation and Molecular Docking Study of Some Newer Oxadiazole Derivatives as Anticonvulsant, Antibacterial and Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
Comparative Efficacy of 3-Phenyl-1,2,4-Oxadiazol-5-ol and Other Oxadiazole Derivatives: A Guide for Researchers
A comprehensive analysis of the biological activities of oxadiazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of the efficacy of various substituted oxadiazoles, including derivatives of the 3-phenyl-1,2,4-oxadiazol-5-ol scaffold, supported by experimental data and detailed protocols.
The oxadiazole nucleus, a five-membered heterocyclic ring, is a prominent scaffold in medicinal chemistry due to its diverse and potent biological activities.[1] As bioisosteres of amides and esters, oxadiazole derivatives exhibit improved metabolic stability and pharmacokinetic profiles, making them attractive candidates for drug development.[2] This guide focuses on a comparative analysis of the efficacy of this compound and its related derivatives against other oxadiazole isomers, particularly in the realms of oncology, inflammation, and infectious diseases. While specific efficacy data for this compound is limited in the current literature, this guide compiles and compares available data for its derivatives and other structurally related oxadiazoles to provide a valuable resource for researchers and drug development professionals.
Data Presentation
The following tables summarize the quantitative efficacy data for various oxadiazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial activities.
Table 1: Anticancer Activity of Oxadiazole Derivatives (IC50 in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | Paclitaxel | 4.10 |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin | 1.50 |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-chloroindolin-2-one | HeLa (Cervical) | 10.64 | Cisplatin | 13.54 |
| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivative 30a | HEPG2 (Liver) | 0.11 ± 0.039 | Etoposide | >15 |
| 1,3,4-oxadiazole derivative 4h | A549 (Lung) | <0.14 | Cisplatin | Not specified |
| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea | PC-3 (Prostate) | 0.67 | Sorafenib | Not specified |
| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HEPG2 (Liver) | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Anti-inflammatory Activity of Oxadiazole Derivatives (IC50 in µM)
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide (13a/b mixture) | COX-2 | 0.12 | Celecoxib | 0.07 |
| 3-[4-(aminosulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole-2-oxide (16) | COX-2 | 0.78 | Celecoxib | 0.07 |
| 1,3,4-oxadiazole/oxime hybrid 6d | COX-1 | 1.10 | Indomethacin | Not specified |
| 1,3,4-oxadiazole/oxime hybrid 7h | COX-2 | 5.00 | Indomethacin | Not specified |
| (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivative f9 (Anti-neuroinflammatory) | NO production | 0.67 ± 0.14 | Not specified | Not specified |
Note: COX-1 and COX-2 inhibition are key mechanisms for anti-inflammatory drugs. The data highlights the potential of oxadiazole derivatives in modulating these enzymes.
Table 3: Antimicrobial Activity of Oxadiazole Derivatives (MIC in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole derivative | S. aureus (MSSA) | 1.56 ± 0.12 | Not specified | Not specified |
| 5-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazole derivative | S. aureus | 6.25 ± 0.75 | Not specified | Not specified |
| 1,3,4-oxadiazole derivative (OZE-I) | S. aureus (MRSA) | 4-16 | Not specified | Not specified |
| 1,3,4-oxadiazole derivative (OZE-II) | S. aureus (MRSA) | 4-8 | Not specified | Not specified |
| 1,3,4-oxadiazole derivative (OZE-III) | S. aureus (MRSA) | 8-32 | Not specified | Not specified |
Note: The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy. The data shows the potential of oxadiazole derivatives against both susceptible and resistant bacterial strains.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the oxadiazole derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The oxadiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A known antibiotic (e.g., Ciprofloxacin) is used as a reference.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Mandatory Visualization
NF-κB Signaling Pathway Inhibition by Oxadiazole Derivatives
Caption: Inhibition of the NF-κB signaling pathway by oxadiazole derivatives.
Conclusion
This guide provides a comparative overview of the efficacy of various oxadiazole derivatives, highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents. While direct, comparative data for this compound is not extensively available, the presented data for its derivatives and other oxadiazole isomers underscore the therapeutic promise of this chemical scaffold. The provided experimental protocols and the signaling pathway diagram offer valuable resources for researchers to further explore the potential of these compounds in drug discovery and development. Future studies focusing on the direct comparative evaluation of this compound against its derivatives and other oxadiazoles under standardized conditions are warranted to fully elucidate its therapeutic potential.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-1,2,4-Oxadiazol-5-ol Analogs
This guide provides a comprehensive comparison of 3-phenyl-1,2,4-oxadiazol-5-ol analogs based on their structure-activity relationships (SAR) derived from various preclinical studies. The 1,2,4-oxadiazole scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide is intended for researchers, scientists, and professionals in drug development.
Core Structure and Points of Modification
The central scaffold under consideration is the this compound. The primary points for chemical modification to explore and optimize biological activity include substitutions on the phenyl ring at the 3-position and modifications of the hydroxyl group at the 5-position, which can exist in tautomeric equilibrium with a 5-oxo form.
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic and inhibitory activities of representative 1,2,4-oxadiazole derivatives. While not all are direct analogs of this compound, they share the core scaffold and provide valuable insights into SAR trends.
| Compound ID | R1 (Position 3-phenyl) | R2 (Position 5) | Target/Cell Line | Activity (IC50/EC50) | Reference |
| 1d | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | T47D (Breast Cancer) | - | [2] |
| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | MX-1 (Tumor Model) | In vivo activity | [2] |
| 7a | Phenyl | 5-F-Uracil-CH2-Ph- | MCF-7 (Breast Cancer) | 0.76 ± 0.044 µM | [1] |
| 7b | 3,4,5-Trimethoxyphenyl | 5-F-Uracil-CH2-Ph- | MCF-7 (Breast Cancer) | 0.011 ± 0.009 µM | [1] |
| 7c | 3,4-Dimethoxyphenyl | 5-F-Uracil-CH2-Ph- | MCF-7 (Breast Cancer) | 0.88 ± 0.073 µM | [1] |
| OX12 | Thiazole/Thiophene-sulfonamide conjugate | - | Colorectal Cancer | 11.1 µM | [3] |
| OX27 | Optimized Thiazole/Thiophene-sulfonamide conjugate | - | Colorectal Cancer | 6.0 µM | [3] |
| 26 | 3,5-bis(trifluoromethyl)phenyl | Phenyl with acidic side chain | S1P1 Receptor | 0.6 nM (IC50) | [4] |
| 7l | 1-(4-(benzoyl)benzyl)-1H-indol-5-yl | =O | M. tuberculosis H37Rv | 0.78 µg/mL (MIC) | [5] |
| 16 | Pyridin-3-yl | Phenyl | PPAR-α | 0.23–0.83 μM (EC50) | [6] |
SAR Insights from Anticancer Studies:
-
Substitution on the 3-Phenyl Ring: The nature and position of substituents on the phenyl ring at the 3-position are critical for activity. Electron-withdrawing groups, such as trifluoromethyl, or additional aromatic/heterocyclic rings can significantly influence potency.[2][7] For instance, the presence of a 3,4,5-trimethoxy substitution on the phenyl ring (compound 7b ) led to a significant increase in anticancer activity against MCF-7 cells compared to the unsubstituted phenyl analog (7a ).[1]
-
Modifications at the 5-Position: The substituent at the 5-position of the 1,2,4-oxadiazole ring profoundly impacts the biological profile. A variety of aryl and heteroaryl groups have been explored, with their electronic and steric properties influencing potency and selectivity.[7] In some series, a substituted five-membered ring at this position is important for activity.[2] The 5-oxo group has been shown to be effective in antitubercular agents.[5]
-
Induction of Apoptosis: Some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers. For example, compound 1d was found to arrest T47D breast cancer cells in the G1 phase, followed by the induction of apoptosis.[2] The molecular target for this class of compounds has been identified as TIP47, an IGF II receptor binding protein.[2][8]
Signaling Pathway and Mechanism of Action
Several 1,2,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis. The proposed mechanism for some analogs involves the activation of caspases, key executioner enzymes in the apoptotic cascade.
References
- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Computational Predictions with Experimental Results for 1,2,4-Oxadiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. The journey from compound design to a potential drug candidate is often accelerated by computational methods that predict the biological activity of novel molecules before their synthesis. This guide provides a comparative overview of in silico predictions cross-validated with experimental results for 1,2,4-oxadiazole derivatives, focusing on their anticancer and anti-inflammatory properties.
The Synergy of In Silico and In Vitro Approaches
Computational, or in silico, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools in modern drug discovery.[1][2][3] These methods predict the biological activity of compounds based on their chemical structure, allowing for the prioritization of candidates for synthesis and experimental testing. This guide highlights studies where these computational predictions have been put to the test through rigorous in vitro and in vivo experiments.
A typical workflow for cross-validating computational predictions with experimental results is illustrated below. This process involves an iterative cycle of computational design, chemical synthesis, biological evaluation, and refinement of the computational model based on experimental feedback.
References
- 1. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Scaffolds in Drug Discovery
A deep dive into the physicochemical properties, metabolic stability, and biological activities of two prevalent oxadiazole isomers, providing experimental data and protocols for researchers in medicinal chemistry.
The 1,2,4- and 1,3,4-oxadiazole isomers are five-membered heterocyclic rings that are cornerstones in medicinal chemistry.[1] Often employed as bioisosteres for amide and ester functionalities, they play a crucial role in modulating the pharmacological profiles of drug candidates.[1][2][3] This guide provides a comparative analysis of these two scaffolds, summarizing key experimental data to inform drug design and development strategies.
Physicochemical and Pharmacokinetic Profiles: A Tale of Two Isomers
A systematic comparison of matched pairs of 1,2,4- and 1,3,4-oxadiazole derivatives has revealed significant differences in their physicochemical and pharmacokinetic properties. The 1,3,4-oxadiazole isomer generally exhibits a more favorable profile for drug development.[3][4] This distinction is largely attributed to their different electronic distributions and dipole moments.[3][4]
Studies have shown that 1,3,4-oxadiazoles tend to have lower lipophilicity (logD), enhanced aqueous solubility, and improved metabolic stability when compared to their 1,2,4-oxadiazole counterparts.[3][4] The reduced lipophilicity of the 1,3,4-isomer can also contribute to a lower risk of hERG inhibition.[3][4] The 1,2,4-oxadiazole ring, with its O-N bond, has a lower degree of aromaticity and can be more susceptible to reductive metabolic cleavage.[4][5]
Table 1: Comparative Physicochemical and ADME Properties
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Key Observations |
| Lipophilicity (logD) | Higher | Lower (often by an order of magnitude) | 1,3,4-isomers are less lipophilic, which can improve solubility and reduce off-target effects.[3] |
| Aqueous Solubility | Lower | Higher | The increased polarity of 1,3,4-oxadiazoles generally leads to better solubility.[3] |
| Metabolic Stability | Generally Lower | Generally Higher | The 1,2,4-isomer is more prone to enzymatic cleavage of the O-N bond.[4] |
| hERG Inhibition | Higher Potential | Lower Potential | Often correlates with lipophilicity; the less lipophilic 1,3,4-isomer is generally preferred.[3] |
| Aromaticity | Lower (more heterodiene character) | Higher | The greater aromaticity of the 1,3,4-isomer contributes to its increased stability.[2][6] |
Biological Activities: A Broad Spectrum of Therapeutic Potential
Both 1,2,4- and 1,3,4-oxadiazole scaffolds have been incorporated into a wide array of biologically active molecules, demonstrating their versatility in targeting various diseases.[1][7]
Anticancer Activity
Derivatives of both isomers have shown significant potential as anticancer agents, with potent cytotoxicity against numerous cancer cell lines.[1][8] While direct comparisons are limited, studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives have reported potent activity against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines, in some cases exceeding the potency of the standard drug Doxorubicin.[1][7] Similarly, 1,2,4-oxadiazole derivatives have demonstrated excellent cytotoxicity, with some compounds showing greater potency than adriamycin against cell lines such as MCF-7 and A-549.[2]
Antimicrobial Activity
The oxadiazole core is a privileged scaffold in the development of antimicrobial agents.[1] Derivatives of 1,3,4-oxadiazole have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal activity.[1][7] Likewise, certain 3-substituted 5-amino 1,2,4-oxadiazoles have shown potent antimicrobial effects.[1]
Table 2: Selected Biological Activities of Oxadiazole Derivatives
| Biological Target | Scaffold | Example Derivative/Study Finding | Reference |
| Anticancer | 1,3,4-Oxadiazole | 1,2,3-triazole-incorporated thymol-1,3,4-oxadiazole derivatives showed potent antiproliferative activity against MCF-7, HCT-116, and HepG2 cell lines, with IC50 values superior to Doxorubicin. | [7] |
| Anticancer | 1,2,4-Oxadiazole | 1,2,4-oxadiazole linked imidazopyrazine derivatives showed excellent cytotoxicity against MCF-7, A-549, and A-375 cell lines, with IC50 values in the sub-micromolar range. | [2] |
| Antibacterial | 1,3,4-Oxadiazole | 2,5-disubstituted derivatives showed significant activity against both gram-positive and gram-negative bacteria. | [7] |
| Antitubercular | 1,2,4-Oxadiazole | A benzimidazole–oxadiazole hybrid compound was found to be highly selective toward Mycobacterium tuberculosis strain H37Rv with a MIC of 1.6 mg/mL. | [2] |
| Anti-inflammatory | 1,2,4-Oxadiazole | 3-aryl-1,2,4-oxadiazole derivatives of indomethacin showed moderate anti-inflammatory activity by inhibiting nitric oxide production. | [7] |
Synthetic Accessibility
Both scaffolds are accessible through established synthetic routes, allowing for extensive chemical diversification.
Caption: Common synthetic pathways for 1,2,4- and 1,3,4-oxadiazole scaffolds.
The synthesis of 1,2,4-oxadiazoles commonly involves the cyclization of amidoxime derivatives or the 1,3-dipolar cycloaddition of nitrile N-oxides with nitriles.[9][10] A prevalent multi-step method includes the conversion of a nitrile to an amidoxime, followed by coupling with a carboxylic acid and subsequent cyclodehydration.[11]
1,3,4-Oxadiazoles are frequently synthesized through the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones.[12][13][14] Various reagents can be employed for the cyclization step, including microwave irradiation to facilitate milder reaction conditions.[13][15]
Experimental Protocols
To aid researchers in the evaluation of oxadiazole derivatives, detailed methodologies for key in vitro assays are provided below.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM) or Hepatocytes
This assay is crucial for determining the intrinsic clearance of a compound.
Caption: General workflow for an in vitro hepatocyte metabolic stability assay.
Methodology:
-
Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and diluted in incubation medium (e.g., Williams' Medium E) to a final concentration of 1 x 10^6 viable cells/mL.[16]
-
Compound Incubation: The test compound (typically from a DMSO stock, final concentration ≤ 0.1% DMSO) is added to the hepatocyte suspension to a final concentration of, for example, 1 µM.[16][17]
-
Time Course Sampling: The mixture is incubated at 37°C in a shaking water bath. Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[16][17]
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.[17]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.[18]
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the linear regression of the natural log of the percent remaining versus time. Intrinsic clearance (Clint) can then be calculated.[16][19]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[20]
Methodology:
-
Membrane Coating: A filter plate (donor plate) is coated with an artificial membrane solution (e.g., 4% lecithin in dodecane).[21]
-
Compound Addition: The test compound, dissolved in a buffer solution (e.g., PBS at pH 7.4), is added to the wells of the donor plate.[22]
-
Assay Assembly: The donor plate is placed on top of an acceptor plate containing buffer, creating a "sandwich".[23]
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 16-24 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[21]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.[23]
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor compartments and the incubation time.
Caco-2 Permeability Assay
This cell-based assay is considered the gold standard for predicting in vivo drug absorption and identifying substrates of active efflux transporters.[24]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[25]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[25]
-
Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite compartment at specific time points (e.g., 2 hours).[26]
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.[24]
-
Papp and Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is then determined. An ER greater than 2 typically indicates that the compound is a substrate for active efflux.[25]
Conclusion
Both 1,2,4- and 1,3,4-oxadiazole scaffolds are valuable tools in the medicinal chemist's arsenal, each with a distinct profile of properties. The 1,3,4-oxadiazole isomer often presents a more favorable ADME profile, with enhanced metabolic stability and solubility, making it an attractive choice for mitigating risks in drug development.[3][4] However, the 1,2,4-oxadiazole ring remains a highly relevant and potent scaffold in various therapeutic areas. The choice between these isomers should be guided by a comprehensive evaluation of the specific project goals, considering the trade-offs between biological activity, synthetic feasibility, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for conducting such evaluations and making informed decisions in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. tandfonline.com [tandfonline.com]
- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 13. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 14. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchemrev.com [jchemrev.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 24. enamine.net [enamine.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Assessing the Selectivity of the Oxadiazole Scaffold Against Different Cell Lines: A Comparative Guide
The oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, particularly as anticancer agents. This guide provides a comparative analysis of the selectivity of various oxadiazole-based compounds against different cancer and normal cell lines, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Cytotoxicity of Oxadiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected oxadiazole derivatives against a panel of human cancer and normal cell lines. Lower IC50 values indicate higher potency. The selectivity index (SI), calculated as the ratio of IC50 in a normal cell line to that in a cancer cell line, is provided where data is available, offering a measure of cancer cell-specific cytotoxicity.
| Compound ID | Derivative Class | Cancer Cell Line | Cell Line Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| AMK OX-8 | 1,3,4-Oxadiazole | A549 | Lung Cancer | 25.04 | V79 | >100 | >3.99 | [1] |
| HeLa | Cervical Cancer | 35.29 | Chang Liver | >100 | >2.83 | [1] | ||
| AMK OX-9 | 1,3,4-Oxadiazole | A549 | Lung Cancer | 20.73 | V79 | >100 | >4.82 | [1] |
| AMK OX-10 | 1,3,4-Oxadiazole | HeLa | Cervical Cancer | 5.34 | V79 | >100 | >18.73 | [1] |
| AMK OX-11 | 1,3,4-Oxadiazole | A549 | Lung Cancer | 45.11 | Chang Liver | >100 | >2.22 | [1] |
| AMK OX-12 | 1,3,4-Oxadiazole | HeLa | Cervical Cancer | 32.91 | V79 | >100 | >3.04 | [1] |
| Compound 1 | 1,2,4-Oxadiazole | U87 | Glioblastoma | 35.1 | hMSC | Non-toxic | - | [2] |
| T98G | Glioblastoma | 34.4 | hMSC | Non-toxic | - | [2] | ||
| LN229 | Glioblastoma | 37.9 | hMSC | Non-toxic | - | [2] | ||
| SKOV3 | Ovarian Cancer | 14.2 | hMSC | Non-toxic | - | [2] | ||
| MCF7 | Breast Cancer | 30.9 | hMSC | Non-toxic | - | [2] | ||
| A549 | Lung Cancer | 18.3 | hMSC | Non-toxic | - | [2] | ||
| Compound 5 | 1,3,4-Oxadiazole | U87 | Glioblastoma | 35.1 | hMSC | Non-toxic | - | [2] |
| T98G | Glioblastoma | 34.4 | hMSC | Non-toxic | - | [2] | ||
| LN229 | Glioblastoma | 37.9 | hMSC | Non-toxic | - | [2] | ||
| Compound 7b | 1,2,4-Oxadiazole | MCF-7 | Breast Cancer | 0.011 | - | - | - | [3] |
| A549 | Lung Cancer | 0.053 | - | - | - | [3] | ||
| DU145 | Prostate Cancer | 0.017 | - | - | - | [3] | ||
| MDA-MB-231 | Breast Cancer | 0.021 | - | - | - | [3] | ||
| Compound 4h | 1,3,4-Oxadiazole | A549 | Lung Cancer | <0.14 | L929 | >1030.93 | >7363 | [4] |
| C6 | Glioma | 13.04 | L929 | >1030.93 | >79.06 | [4] | ||
| Compound 4i | 1,3,4-Oxadiazole | A549 | Lung Cancer | 1.59 | L929 | 639.38 | 402.13 | [4] |
| Compound 4l | 1,3,4-Oxadiazole | A549 | Lung Cancer | 1.80 | L929 | 486.03 | 270.02 | [4] |
Note: hMSC (human Mesenchymal Stem Cells), V79 (Chinese Hamster Lung Fibroblasts), Chang Liver (human liver cells), L929 (murine fibroblast). A higher selectivity index (SI) indicates a greater selective toxicity towards cancer cells.
Experimental Protocols
The evaluation of the cytotoxic and selective activity of oxadiazole derivatives typically involves the following experimental procedures:
Cell Culture and Maintenance:
-
Cancer and normal cell lines are procured from a repository (e.g., ATCC).
-
Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS, typically 10%), and antibiotics (e.g., penicillin-streptomycin).
-
Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
In Vitro Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microplates at a specific density (e.g., 1 x 10^4 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized oxadiazole compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then serially diluted to various concentrations in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with the solvent at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and 100 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for determining IC50 values using the MTT assay.
Many oxadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Simplified intrinsic apoptosis pathway induced by oxadiazole derivatives.
Mechanism of Action and Selectivity
The selectivity of oxadiazole derivatives for cancer cells over normal cells can be attributed to several factors. Cancer cells often exhibit altered signaling pathways, metabolic rates, and dependencies on specific enzymes that can be targeted by these compounds.
-
Enzyme Inhibition: Many oxadiazole derivatives have been shown to inhibit enzymes that are overexpressed or hyperactive in cancer cells, such as histone deacetylases (HDACs), tyrosine kinases (e.g., EGFR), and thymidylate synthase.[5][6]
-
Induction of Apoptosis: As depicted in the pathway above, these compounds can trigger programmed cell death. This process is often dysregulated in cancer cells, making them more susceptible to apoptotic stimuli.[1][4] Studies have shown that some derivatives cause DNA fragmentation and the appearance of apoptotic bodies in cancer cells.[1]
-
Cell Cycle Arrest: Certain oxadiazole compounds have been observed to cause an accumulation of cells in specific phases of the cell cycle, such as G0/G1, thereby preventing their proliferation.[4]
-
Targeting Tumor Microenvironment: Some derivatives inhibit factors crucial for tumor growth and metastasis, such as vascular endothelial growth factor (VEGF), thereby suppressing angiogenesis.[7]
The data presented indicate that the oxadiazole scaffold is a versatile platform for the development of potent and, in many cases, highly selective anticancer agents. The selectivity appears to be influenced by the specific substitutions on the oxadiazole ring, which in turn dictate the compound's interaction with specific molecular targets that are critical for cancer cell survival and proliferation. Further investigation into the structure-activity relationships and mechanisms of action will continue to drive the development of next-generation oxadiazole-based cancer therapeutics.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of 3-Phenyl-1,2,4-Oxadiazol-5-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-phenyl-1,2,4-oxadiazol-5-ol scaffold serves as a crucial starting point in medicinal chemistry for the development of novel therapeutic agents. While in vitro assays provide rapid and valuable initial screening data, the translation of this activity to in vivo models is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the in vitro and in vivo activities of derivatives of this core structure, focusing on neuroprotective and anticancer applications. We present a compilation of experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships and the correlation between preclinical models.
Neuroprotective Activity: Targeting Alzheimer's Disease
A novel 1,2,4-oxadiazole derivative, designated as wyc-7-20 , has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2] This compound has demonstrated promising neuroprotective properties in both cell-based assays and a transgenic animal model.
Quantitative Data Summary
| Compound | In Vitro Assay | Cell Line | In Vitro Results | In Vivo Model | In Vivo Outcome | Reference |
| wyc-7-20 | Cytotoxicity (LD50) | SH-SY5Y | Low cytotoxicity | 3xTg AD Mice | Improved cognitive impairments, reduced Aβ plaques, and decreased tau phosphorylation | [1][2][3] |
| Anti-ROS | SH-SY5Y | Protective effect against H₂O₂ induced cytotoxicity | [2] | |||
| Anti-AβOs | SH-SY5Y | Protective effect against Aβ₁₋₄₂ oligomer induced cytotoxicity | [2] |
Experimental Protocols
In Vitro Neuroprotection Assay: [2]
-
Cell Culture: Human neuroblastoma (SH-SY5Y) cells were used.
-
Cytotoxicity Assay: The median lethal dose (LD50) was determined to assess the compound's safety profile.
-
Anti-ROS (Reactive Oxygen Species) Assay: SH-SY5Y cells were treated with hydrogen peroxide (H₂O₂) to induce oxidative stress. The protective effect of wyc-7-20 against this induced cytotoxicity was measured.
-
Anti-AβOs (Amyloid-β Oligomers) Assay: Cells were exposed to Aβ₁₋₄₂ oligomers to mimic Alzheimer's-like pathology. The ability of wyc-7-20 to protect against AβO-induced cell damage was evaluated.
In Vivo Alzheimer's Disease Model: [1][2]
-
Animal Model: 3xTg mice, a transgenic model that develops both amyloid plaques and neurofibrillary tangles, were used.
-
Compound Administration: wyc-7-20 was administered to the mice.
-
Behavioral Tests: Cognitive improvements were assessed using tests such as the Y-maze and Morris water maze.
-
Histopathological Analysis: Brain tissue was collected and analyzed for the presence of Aβ plaques and phosphorylated tau protein.
Signaling Pathway and Experimental Workflow
The neuroprotective effects of wyc-7-20 are likely mediated through the modulation of pathways involved in oxidative stress and amyloid-beta clearance.
References
A Comparative Guide to the Synthesis of 3-Phenyl-1,2,4-oxadiazol-5-ol
For researchers and professionals in the field of drug development, the efficient synthesis of heterocyclic scaffolds is of paramount importance. 3-Phenyl-1,2,4-oxadiazol-5-ol, a molecule of interest due to its structural motifs, can be synthesized through various routes. This guide provides a comparative analysis of two prominent synthetic pathways, offering quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the most suitable method.
The two routes compared herein are:
-
Route 1: A one-step synthesis involving the base-mediated cyclization of an O-acylated benzamidoxime precursor.
-
Route 2: A one-pot synthesis starting from benzamidoxime and a carbonylating agent, 1,1'-carbonyldiimidazole (CDI).
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative parameters for the two synthetic routes to this compound, which exists in tautomeric equilibrium with 3-phenyl-1,2,4-oxadiazol-5(4H)-one.
| Parameter | Route 1: Cyclization of O-Acyl Benzamidoxime | Route 2: One-Pot Synthesis from Benzamidoxime |
| Starting Material | N'-[(1H-imidazol-1-yl)carbonyl]benzamidine | Benzamidoxime |
| Key Reagents | - | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) |
| Temperature | 100 °C | Room temperature to 100 °C |
| Reaction Time | 2 hours | 2.5 hours |
| Yield | 75%[1] | 75%[1] |
| Number of Steps | 1 | 1 (one-pot) |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the following diagrams generated using Graphviz.
Caption: Route 1: Cyclization of an activated benzamidoxime.
Caption: Route 2: One-pot synthesis using a carbonylating agent.
Experimental Protocols
The following are detailed experimental methodologies for the two synthetic routes, adapted from established literature procedures.
Route 1: Cyclization of N'-[(1H-imidazol-1-yl)carbonyl]benzamidine
This protocol is adapted from a procedure for a similar substrate.[1]
Materials:
-
N'-[(1H-imidazol-1-yl)carbonyl]benzamidine
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A solution of N'-[(1H-imidazol-1-yl)carbonyl]benzamidine in dimethyl sulfoxide (DMSO) is prepared.
-
The reaction mixture is heated to 100 °C for 2 hours.
-
After cooling to room temperature, the mixture is concentrated under high vacuum to yield a semi-solid.
-
The crude product is solidified by cooling in a freezer.
-
The solid is triturated with acetone, filtered, and washed sequentially with cold ethanol, cold acetone, and hexane.
-
The product is dried under vacuum to afford this compound.
Route 2: One-Pot Synthesis from Benzamidoxime and 1,1'-Carbonyldiimidazole (CDI)
This protocol is based on a one-pot procedure for the synthesis of a structurally related compound.[1]
Materials:
-
Benzamidoxime (N-hydroxybenzamidine)
-
1,1'-Carbonyldiimidazole (CDI)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of benzamidoxime (1.0 equivalent) in dimethyl sulfoxide (DMSO) at room temperature, 1,1'-carbonyldiimidazole (CDI) (2.5 equivalents) is added.
-
The contents are stirred at room temperature for 30 minutes, during which a solution is formed.
-
The reaction mixture is then heated to 100 °C for 2 hours.
-
Upon cooling to room temperature, the mixture is concentrated under high vacuum.
-
The resulting semi-solid is cooled in a freezer to induce solidification.
-
The solid product is worked up by the addition of acetone, followed by filtration.
-
The collected solid is washed with cold ethanol, cold acetone, and hexane, and then dried under vacuum to yield this compound.
Concluding Remarks
References
Validation of 3-Phenyl-1,2,4-oxadiazol-5-ol as a Lead Compound for Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The 1,2,4-oxadiazole scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive validation of 3-phenyl-1,2,4-oxadiazol-5-ol as a promising lead compound for drug development. By comparing its derivatives with established agents and detailing key experimental data and protocols, we aim to provide a valuable resource for researchers in this field.
Executive Summary
The 3-phenyl-1,2,4-oxadiazole core is a versatile scaffold that has given rise to potent inhibitors of various biological targets, including viral proteases and protein kinases. While direct and extensive experimental data on the parent compound, this compound, is limited in publicly available literature, the compelling biological activities of its derivatives strongly support its validation as a lead compound worthy of further investigation and optimization. This guide will focus on the demonstrated potential of this chemical class, offering comparative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.
Data Presentation: Comparative Analysis
To contextualize the potential of the 3-phenyl-1,2,4-oxadiazole scaffold, this section presents a comparative analysis of a key derivative against established inhibitors for specific, high-value drug targets.
Antiviral Activity: SARS-CoV-2 Main Protease (Mpro) Inhibition
A notable derivative of the 3-phenyl-1,2,4-oxadiazole class has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle.[1] The table below compares its in vitro potency with other known Mpro inhibitors.
| Compound/Drug | Scaffold | Target | IC50 (µM) |
| Compound 16d | 3-phenyl-1,2,4-oxadiazole derivative | SARS-CoV-2 Mpro | 5.27 ± 0.26 [1] |
| GC-376 | Peptidomimetic | SARS-CoV-2 Mpro | 5.13 ± 0.41[2] |
| Ebselen | Organoselenium compound | SARS-CoV-2 Mpro | 0.67[3] |
| Baicalein | Natural flavonoid | SARS-CoV-2 Mpro | 0.9[4] |
| Rottlerin | Natural product | SARS-CoV-2 Mpro | 37[4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anticancer Activity: Epidermal Growth Factor Receptor (EGFR) Inhibition
The 1,2,4-oxadiazole nucleus is also a key feature in compounds designed to target protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). The following table provides a comparison of the potency of well-established EGFR inhibitors. While specific this compound derivatives targeting EGFR are a promising area for development, this table serves as a benchmark for future studies.
| Drug | Target EGFR Mutation | Cell Line | IC50 (nM) |
| Osimertinib | L858R/T790M | LoVo | 11.44[5] |
| Gefitinib | Wild-Type | LoVo | 823.3[5] |
| Erlotinib | Wild-Type | N/A | 2[5] |
| Lapatinib | Wild-Type | N/A | 10.8[5] |
| Afatinib | L858R/T790M | N/A | 10[5] |
Physicochemical and ADME Properties
The drug-likeness of a compound is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While a complete experimental ADME profile for this compound is not available, in silico and in vitro data for some 1,2,4-oxadiazole derivatives suggest favorable characteristics.[6][7][8][9]
| Parameter | 1,2,4-Oxadiazole Derivatives (General) | Erlotinib (Reference) | Gefitinib (Reference) |
| Aqueous Solubility (µg/mL at pH 7.4) | 40-70[6] | <1[6] | 1-10[6] |
| Log D at pH 7.4 | 1-3 (some >5)[6] | 3.0-3.5[6] | 3.0-3.5[6] |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 1-17[6] | >20[6] | >20[6] |
| Human Liver Microsomal Stability (t½, min) | 30-60[6] | >60[6] | 15-30[6] |
| Plasma Protein Binding (%) | Data not available | >95[6] | >95[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of lead compounds.
In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This assay is commonly used to screen for inhibitors of the SARS-CoV-2 main protease.[10][11]
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is liberated, resulting in a measurable increase in fluorescence.
Materials:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.[10]
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET substrate: [Fluorophore]-AVLQSGFR-[Quencher].
-
Test compounds and control inhibitors (e.g., GC376) dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Dispensing: Add test compounds at various concentrations to the wells of the 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add the SARS-CoV-2 Mpro enzyme (final concentration ~20 nM) to each well.[10]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.[10]
-
Reaction Initiation: Add the FRET substrate (final concentration ~400 nM) to all wells to start the reaction.[10]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the controls and calculate the IC50 value using a suitable dose-response curve fitting model.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of a compound on cell viability.[12][13][14][15][16]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, HeLa) and a normal cell line (e.g., Vero).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration) value.
In Vitro EGFR Kinase Assay (Luminescence-based)
This assay measures the activity of the EGFR kinase and its inhibition by test compounds.[17][18][19]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human EGFR (active kinase domain).
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase assay buffer.
-
Test compounds and control inhibitors (e.g., Erlotinib).
-
ADP-Glo™ Kinase Assay kit (or similar).
-
Luminometer.
Procedure:
-
Compound and Enzyme Addition: Add diluted test compounds and recombinant EGFR enzyme to the wells of a 96-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at 30°C for 60 minutes.[17]
-
ADP Detection: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17]
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC50 value.
Mandatory Visualization: Signaling Pathways and Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling pathway and the point of inhibition by 1,2,4-oxadiazole derivatives.
Caption: Experimental workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.
Conclusion and Future Directions
The collective evidence strongly supports the validation of the 3-phenyl-1,2,4-oxadiazole scaffold as a valuable starting point for the development of novel therapeutic agents. The demonstrated potent antiviral and potential anticancer activities of its derivatives highlight the versatility of this chemical class. The favorable, albeit preliminary, ADME properties further enhance its attractiveness as a lead series.
Future research should focus on several key areas:
-
Synthesis and Evaluation of this compound: A thorough biological evaluation of the parent compound is crucial to establish a baseline for structure-activity relationship studies.
-
Lead Optimization: Systematic modification of the phenyl and other positions of the oxadiazole ring is necessary to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions with their targets through techniques like X-ray crystallography will guide rational drug design.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates should be advanced to animal models to assess their in vivo efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanreview.org [europeanreview.org]
- 3. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. japtronline.com [japtronline.com]
- 8. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
Benchmarking 3-phenyl-1,2,4-oxadiazol-5-ol Against Known p38 MAPK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to p38 MAPK and its Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancer. Consequently, the inhibition of p38 MAPK, particularly the α-isoform, has been a significant focus of drug discovery efforts.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of 3-phenyl-1,2,4-oxadiazol-5-ol is benchmarked against two widely recognized p38 MAPK inhibitors, SB203580 and Doramapimod (BIRB 796). The following table summarizes their half-maximal inhibitory concentrations (IC50) against p38α MAPK. It is important to note that the IC50 value for 3-phenyl-1,2,4-oxadiazol-5(4H)-one is an educated estimate based on the inhibitory activities of structurally similar 2,3,4-triaryl-1,2,4-oxadiazol-5-ones.[1][3]
| Compound | Target | IC50 (nM) | Reference(s) |
| 3-phenyl-1,2,4-oxadiazol-5(4H)-one (estimated) | p38α MAPK | ~100 - 5000 | [1][3] |
| SB203580 | p38α MAPK | 50 | [4][5] |
| Doramapimod (BIRB 796) | p38α MAPK | 38 | [6] |
Experimental Protocols
A standardized in vitro kinase assay is essential for the accurate determination and comparison of inhibitory activities against p38α MAPK. Below is a detailed methodology for a typical assay.
p38α MAPK Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant human p38α MAPK enzyme
-
ATP (Adenosine triphosphate)
-
Substrate: ATF-2 (Activating Transcription Factor 2) fusion protein
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT
-
Test compounds (this compound and benchmark inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates (low volume, white)
-
Plate reader capable of luminescence detection
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and benchmark compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the p38α MAPK enzyme and ATF-2 substrate in the assay buffer to the desired working concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted compound solution (or 5% DMSO for control) to the wells of the 384-well plate.
-
Add 2 µL of the diluted p38α MAPK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of ATF-2 substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling cascade and the experimental workflow for assessing inhibitor activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [iris.unime.it]
Safety Operating Guide
Proper Disposal of 3-phenyl-1,2,4-oxadiazol-5-ol: A Guide for Laboratory Professionals
This document provides essential guidance on the safe and compliant disposal of 3-phenyl-1,2,4-oxadiazol-5-ol, a chemical compound utilized in various research and development applications. Adherence to these procedures is crucial for ensuring personal safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound was not retrieved, information for closely related compounds indicates that it should be handled with care. Key hazard statements for similar compounds include skin irritation, serious eye irritation, respiratory irritation, and high toxicity to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
All personnel handling this compound must wear appropriate PPE to minimize exposure risk.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Covering | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following steps provide a systematic approach to its collection, storage, and disposal.
Step 1: Waste Collection
-
Original Container: Whenever feasible, leave the chemical in its original container to avoid unnecessary transfers and ensure proper identification.[1][2]
-
Waste Container: If a transfer is necessary, use a clean, dry, and chemically compatible container that is in good condition and has a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound". The label should also include the accumulation start date.
-
No Mixing: Do not mix this compound waste with other waste streams.[1][3]
Step 2: Temporary Storage
-
Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
Segregation: Ensure the container is stored away from incompatible materials.
Step 3: Disposal Arrangement
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[2]
-
Licensed Disposal Vendor: The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[2] This ensures compliance with all local and national regulations.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Containment: For dry spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[4][5] Cover drains to prevent entry into waterways.[1][3]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Essential Safety and Operational Protocols for Handling 3-phenyl-1,2,4-oxadiazol-5-ol
For laboratory professionals, including researchers, scientists, and drug development experts, a steadfast commitment to safety is foundational. This guide provides critical safety and logistical information for the handling of 3-phenyl-1,2,4-oxadiazol-5-ol, a compound requiring careful management to mitigate potential risks. Adherence to these protocols is essential for ensuring a safe and compliant laboratory environment.
Personal Protective Equipment (PPE)
A multi-tiered approach to personal protection is necessary to minimize exposure to this compound. The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat are essential to prevent skin contact.[1][2] Contaminated work clothing should not be allowed out of the workplace. |
| Respiratory Protection | All handling of the solid form should be conducted in a well-ventilated area or a certified chemical fume hood to prevent inhalation of dust.[1][2] If significant dust generation is likely, a NIOSH-approved respirator is necessary.[1] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires a systematic approach from preparation to post-handling decontamination.
Pre-Handling:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Clearly label all vessels and containers to be used.
Handling:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize dust inhalation.[3]
-
When weighing the solid, utilize a draft shield or an enclosed balance to control dust dispersal.[3]
-
If preparing a solution, add the solid to the solvent slowly and carefully to prevent splashing.[3]
Post-Handling:
-
Thoroughly decontaminate the work surface with an appropriate solvent, followed by soap and water.[3]
-
Carefully remove and dispose of contaminated gloves and any other disposable materials in the designated hazardous waste container.[3]
-
Wash hands thoroughly with soap and water after completing the procedure.[4]
Caption: Safe handling workflow for this compound.
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and any contaminated materials must be managed as hazardous waste to ensure environmental protection and regulatory compliance.[3]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, and weighing papers, in a clearly labeled, sealed container designated for "Hazardous Solid Waste".[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled "Hazardous Liquid Waste" container.[3] Do not mix with other waste streams.[1]
Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols.[1][3]
-
Store waste containers in a designated hazardous waste accumulation area that provides secondary containment and is away from incompatible materials.[1][3]
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1][2]
-
Disposal must be carried out by a licensed and approved hazardous waste disposal company.[1]
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
